Product packaging for 2-Amino-5-bromo-4-t-butylthiazole(Cat. No.:CAS No. 82202-32-2)

2-Amino-5-bromo-4-t-butylthiazole

Cat. No.: B113053
CAS No.: 82202-32-2
M. Wt: 235.15 g/mol
InChI Key: ACKLPWWFGUPXSM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-t-butylthiazole is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. The 2-aminothiazole core is a privileged structure in medicinal chemistry, recognized for its broad pharmacological potential . This particular derivative is synthetically engineered for the development of novel small molecule therapeutics, with its bromo and t-butyl substituents offering distinct vectors for structural diversification via cross-coupling and other synthetic transformations. A primary research application of this compound is in the pursuit of new anticancer agents. The 2-aminothiazole scaffold is a fundamental component of several clinically prescribed and investigational drugs, such as dasatinib and alpelisib, which function as multi-targeted kinase inhibitors . Literature demonstrates that various 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The structural features of this compound make it a valuable precursor for generating derivatives that can be screened against specific enzymatic targets like kinase inhibitors, tubulin polymerase, and topoisomerase IV . Furthermore, this scaffold holds significant value in antimicrobial research. Thiazole-containing compounds are investigated as novel inhibitors of bacterial DNA gyrase B and are explored to address the growing challenge of fungal and bacterial resistance to existing antimicrobial drugs . The presence of the 2-aminothiazole motif provides a key pharmacophore for designing molecules with enhanced binding affinity and efficacy against multidrug-resistant strains . Researchers can utilize this versatile intermediate to create hybrid molecules by conjugating it with other pharmacophores, such as in the synthesis of paeonol- or cinnamic acid-amide hybrids, which have shown promising cytotoxic effects in bioassays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrN2S B113053 2-Amino-5-bromo-4-t-butylthiazole CAS No. 82202-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-tert-butyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2S/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLPWWFGUPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352554
Record name 2-Amino-5-bromo-4-t-butylthiazole
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Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82202-32-2
Record name 5-Bromo-4-(1,1-dimethylethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82202-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-4-t-butylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Amino-5-bromo-4-t-butylthiazole. This molecule, belonging to the versatile 2-aminothiazole class, holds potential for applications in medicinal chemistry and drug discovery due to the known biological activities associated with this scaffold. This document outlines a detailed synthetic protocol based on the widely applicable Hantzsch thiazole synthesis, followed by a thorough characterization workflow.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the bromination of pinacolone to yield the α-haloketone intermediate, 1-bromo-3,3-dimethyl-2-butanone. This intermediate is then condensed with thiourea via the Hantzsch reaction to form the target thiazole ring.

Synthetic Scheme

Synthesis_Scheme Pinacolone Pinacolone AlphaBromoKetone 1-bromo-3,3-dimethyl-2-butanone Pinacolone->AlphaBromoKetone Br2, HBr (cat.) MeOH TargetMolecule This compound AlphaBromoKetone->TargetMolecule Thiourea Ethanol, Reflux Thiourea Thiourea

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone

  • To a solution of pinacolone (1.0 eq) in methanol, a catalytic amount of hydrobromic acid is added.

  • The solution is cooled in an ice bath, and bromine (1.0 eq) is added dropwise with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

  • A mixture of 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol is refluxed for 4-6 hours.[1]

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Reagents and Materials
Reagent/MaterialGradeSupplier
PinacoloneReagentSigma-Aldrich
BromineACS ReagentSigma-Aldrich
Hydrobromic Acid48%Sigma-Aldrich
MethanolAnhydrousSigma-Aldrich
Thiourea99%Sigma-Aldrich
EthanolAbsoluteSigma-Aldrich
Sodium BicarbonateACS ReagentSigma-Aldrich

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are employed:

Characterization Workflow

Characterization_Workflow cluster_purification Purification cluster_structure_elucidation Structure Elucidation cluster_purity_identity Purity & Identity Confirmation Recrystallization Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Structure Structure Confirmed NMR->Structure Structure MS Mass Spectrometry (ESI-MS) MS->Structure Molecular Weight IR FT-IR Spectroscopy IR->Structure Functional Groups TLC Thin Layer Chromatography Purity_Identity Purity & Identity Confirmed TLC->Purity_Identity Purity MP Melting Point Analysis MP->Purity_Identity Purity & Identity EA Elemental Analysis EA->Structure Elemental Composition Crude_Product Crude Product Crude_Product->Recrystallization Pure_Product->NMR Pure_Product->MS Pure_Product->IR Pure_Product->TLC Pure_Product->MP Pure_Product->EA

Caption: Workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Analysis Expected Results
Melting Point Solid, with a sharp melting point.
¹H NMR Signals corresponding to the t-butyl protons (singlet, ~1.4 ppm) and the amine protons (broad singlet, exchangeable with D₂O).
¹³C NMR Resonances for the t-butyl carbons, the thiazole ring carbons (including the C-Br and C-N carbons), and the quaternary carbon of the t-butyl group.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine, ~3400-3200 cm⁻¹), C-H stretching (t-butyl, ~2960 cm⁻¹), C=N stretching (thiazole ring, ~1630 cm⁻¹), and C-Br stretching.[2][3]
Mass Spec. (ESI-MS) [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, characteristic of a monobrominated compound.
Elemental Analysis Calculated: C, 35.91%; H, 4.62%; N, 11.76%; Br, 33.56%; S, 13.47%. Found values should be within ±0.4% of the calculated values.
Detailed Methodologies
  • Thin Layer Chromatography (TLC): TLC is performed on silica gel plates using a suitable solvent system (e.g., ethyl acetate/hexane) to monitor reaction progress and assess purity. Visualization is achieved under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Melting Point: The melting point is determined using a standard melting point apparatus and is reported as a range. A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Elemental Analysis: Elemental analysis (C, H, N, S) is performed to determine the percentage composition of each element in the final compound, which should correspond to the calculated values for the proposed structure.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the described protocols as necessary for their specific laboratory conditions and research objectives.

References

Crystal Structure Analysis of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the crystal structure for the specific compound 2-Amino-5-bromo-4-t-butylthiazole could not be completed as crystallographic data is not publicly available. Extensive searches for experimental studies detailing the X-ray diffraction analysis of this particular molecule did not yield any specific results.

While the synthesis and biological activities of various 2-aminothiazole derivatives are reported in scientific literature, a detailed crystallographic investigation for the title compound, including its unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains to be published.

For researchers and professionals in drug development, obtaining such crystallographic data is a crucial step. It provides invaluable insights into the three-dimensional arrangement of atoms, which is fundamental for understanding structure-activity relationships (SAR), designing new drug candidates, and predicting their interactions with biological targets.

To illustrate the methodologies and data presentation that would be included in a comprehensive technical guide, this document will use data from a closely related, publicly available crystal structure: ethyl 2-amino-5-bromothiazole-4-carboxylate . This will serve as a template for the type of analysis that would be performed on this compound once its crystal structure is determined.

Illustrative Crystal Structure Analysis: Ethyl 2-amino-5-bromothiazole-4-carboxylate

This section provides a hypothetical guide based on the analysis of a related compound to demonstrate the expected content and format.

Data Presentation

All quantitative crystallographic data would be summarized for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-5-bromothiazole-4-carboxylate. [1]

ParameterValue
Empirical formulaC₆H₇BrN₂O₂S
Formula weight267.10
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a11.2669(5) Å
b8.3859(3) Å
c19.4047(8) Å
α90°
β95.207(2)°
γ90°
Volume1825.85(13) ų
Z8
Density (calculated)1.945 Mg/m³
Absorption coefficient4.692 mm⁻¹
F(000)1056
Data collection
DiffractometerBruker APEX-II D8 Venture
Theta range for data collection2.11 to 27.50°
Index ranges-14<=h<=14, -10<=k<=10, -25<=l<=25
Reflections collected22203
Independent reflections4187 [R(int) = 0.0556]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4187 / 0 / 219
Goodness-of-fit on F²1.043
Final R indices [I>2σ(I)]R₁ = 0.0556, wR₂ = 0.1619
R indices (all data)R₁ = 0.0869, wR₂ = 0.1783

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-amino-5-bromothiazole-4-carboxylate.

BondLength (Å)AngleDegrees (°)
Br(1)-C(5)1.875(4)N(1)-C(2)-N(2)122.9(4)
S(1)-C(2)1.748(4)N(1)-C(2)-S(1)114.3(3)
S(1)-C(5)1.723(4)N(2)-C(2)-S(1)122.8(3)
N(1)-C(2)1.318(5)C(5)-C(4)-N(1)112.9(3)
N(1)-C(4)1.381(5)C(2)-N(1)-C(4)110.8(3)
N(2)-C(2)1.346(5)C(4)-C(5)-S(1)109.1(3)
C(4)-C(5)1.378(6)C(4)-C(5)-Br(1)126.3(3)
Experimental Protocols

Detailed methodologies are essential for reproducibility and validation of the scientific findings.

2.1. Synthesis and Crystallization

The title compound, ethyl 2-amino-5-bromothiazole-4-carboxylate, would be synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent such as ethanol at room temperature.[1]

2.2. X-ray Data Collection and Structure Refinement

A suitable single crystal would be selected and mounted on a diffractometer. Data collection would be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data would be processed, and the structure solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.

Visualizations

Diagrams are critical for illustrating complex information in an easily digestible format.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Visualization synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization Slow Evaporation data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution Direct Methods refinement Structure Refinement structure_solution->refinement Least-Squares data_tables Generate Data Tables refinement->data_tables visualization Create Molecular Diagrams refinement->visualization

Caption: Workflow for Crystal Structure Analysis.

This document serves as a template for the comprehensive technical guide that would be produced should the crystal structure of this compound become available. The structured presentation of data, detailed protocols, and clear visualizations are essential for communicating the scientific findings effectively to the target audience of researchers and drug development professionals.

References

Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their biological profiles. This technical guide focuses on the potential biological activities of a specific subclass: 2-Amino-5-bromo-4-t-butylthiazole derivatives. While research on this exact substitution pattern is nascent, this document synthesizes findings from structurally related compounds to predict and guide future research into their therapeutic potential. The presence of a bromine atom at the 5-position and a bulky tert-butyl group at the 4-position is anticipated to significantly influence the lipophilicity, steric profile, and electronic properties of the molecule, thereby impacting its interaction with biological targets.

Anticipated Biological Activities

Based on the structure-activity relationships of related 2-aminothiazole derivatives, the this compound scaffold is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

The 2-aminothiazole core is a well-established pharmacophore in oncology.[1] Derivatives bearing lipophilic substituents at the 4- and 5-positions have shown moderate to good antitumor activities.[1] The tert-butyl group at the C4 position and the bromo group at the C5 position of the thiazole ring are expected to enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Recent studies have highlighted that N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibit strong antiproliferative activity against HeLa and A549 cancer cell lines, with IC50 values as low as 1.6 µM.[1] Furthermore, halogen substitutions on derivatives have been shown to enhance antitumor activity.[1] This suggests that the bromo substituent in this compound derivatives could contribute positively to their anticancer potential. The proposed mechanism of action for many anticancer 2-aminothiazole derivatives involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.[3]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideA549Not specified[1]
2-Arylamino-4-(3'-indolyl)thiazole (Compound 17b)MCF-71.86[4]
Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)thiazole-2-ylamino]-α-cyano acrylate (4b)Leukemia HL-60Not specified[3]
2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazoleVarious0.03–0.9 nM[5]
Antimicrobial Activity

The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[6] The incorporation of a halogen, such as bromine, into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency.[7] Research on functionally substituted 2-aminothiazoles has demonstrated their efficacy against a panel of bacterial and fungal strains, with some compounds exhibiting greater potency than established antibiotics like ampicillin and streptomycin.[6]

The antimicrobial action of these derivatives is believed to stem from their ability to inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that MurB, an enzyme involved in bacterial cell wall synthesis, is a probable target for antibacterial 2-aminothiazole derivatives.[6] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51) is a likely mechanism.[6] The lipophilic nature of the 4-t-butyl and 5-bromo substituents may facilitate the transport of these compounds across microbial cell membranes, leading to enhanced activity.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Functionally substituted 2-aminothiazoles (Compound 8)Enterobacter cloacaeNot specified (Best antibacterial)[6]
Functionally substituted 2-aminothiazoles (Compound 1)Trichoderma virideNot specified (Best antifungal)[6]
N-Oxazolyl- and N-ThiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13[8]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesStreptococcus pneumoniae0.03–7.81[9]

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. For the title compounds, this would typically involve the cyclocondensation of an α-haloketone with a thiourea derivative.

  • Synthesis of the α-Bromoketone Intermediate:

    • Start with 3,3-dimethyl-2-butanone (pinacolone).

    • Perform α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in an appropriate solvent) to yield 1-bromo-3,3-dimethyl-2-butanone.

  • Hantzsch Thiazole Synthesis:

    • React the resulting 1-bromo-3,3-dimethyl-2-butanone with thiourea in a suitable solvent, such as ethanol.

    • The reaction mixture is typically refluxed for several hours.

    • The product, 2-amino-4-t-butylthiazole, is then isolated and purified.

  • Bromination at the 5-position:

    • The 2-amino-4-t-butylthiazole is then subjected to electrophilic bromination at the C5 position. This can be achieved using NBS in a solvent like chloroform or acetic acid.

    • The resulting this compound can be further modified at the 2-amino group to generate a library of derivatives.

G General Synthesis Workflow start 3,3-dimethyl-2-butanone step1 α-Bromination (e.g., NBS) start->step1 intermediate1 1-bromo-3,3-dimethyl-2-butanone step1->intermediate1 step2 Hantzsch Synthesis (with Thiourea) intermediate1->step2 intermediate2 2-Amino-4-t-butylthiazole step2->intermediate2 step3 C5-Bromination (e.g., NBS) intermediate2->step3 product This compound step3->product derivatization Further Derivatization (at 2-amino group) product->derivatization final_products Derivative Library derivatization->final_products G Proposed Apoptotic Pathway compound 2-Aminothiazole Derivative stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of recent advancements in the development of novel 2-amino-thiazole derivatives, with a focus on their potential applications as anticancer and antimicrobial agents. The guide summarizes key quantitative data, details common experimental protocols, and visualizes important biological pathways and experimental workflows.

The 2-amino-thiazole core is a fundamental component of several clinically approved drugs, highlighting its therapeutic potential.[5] For instance, Dasatinib, a potent anticancer agent, and Alpelisib, a PI3K inhibitor, both feature this crucial scaffold.[1][2] The continued exploration of this chemical space promises the development of new therapeutic agents with improved efficacy and reduced side effects.[2]

Anticancer Applications of 2-Amino-Thiazole Derivatives

Novel 2-amino-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Targeting Key Signaling Pathways

1. VEGFR-2 Inhibition and Anti-Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Several 2-amino-thiazole derivatives have been designed as potent inhibitors of VEGFR-2 kinase activity.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by novel 2-amino-thiazole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras P2 P P3 P P4 P Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Amino-Thiazole Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity

VEGFR-2 Signaling Pathway Inhibition

2. PI3K/Akt Pathway Modulation:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in various cancers, promoting cell growth, proliferation, and survival.[8][9] Novel 2-amino-thiazole derivatives have been developed to target components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis in cancer cells.

The following diagram outlines the PI3K/Akt signaling pathway and its inhibition.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Amino-Thiazole Derivative Inhibitor->PI3K Inhibitor->Akt

PI3K/Akt Signaling Pathway Inhibition
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel 2-amino-thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 20 H1299 (Human Lung Cancer)4.89[1]
SHG-44 (Human Glioma)4.03[1]
Compound 21 K562 (Human Leukemia)16.3[1]
Compound 27 HeLa (Human Cervical Cancer)1.6[1]
Compound 4b HL-60 (Human Leukemia)1.3[5]
Compound 6 A549 (Human Lung Adenocarcinoma)12.0[8]
C6 (Rat Glioma)3.83[8]
Derivative 13 HCT116 (Human Colon Cancer)6.43[3]
A549 (Human Lung Cancer)9.62[3]
A375 (Human Melanoma)8.07[3]
Derivative 20 HepG2 (Human Liver Cancer)9.99[3]
HCT-116 (Human Colon Cancer)7.44[3]
MCF-7 (Human Breast Cancer)8.27[3]
Derivative 88 HS 578T (Human Breast Cancer)0.8[10]
Derivative 61a A375P (Human Melanoma)0.5[11]
Derivative 61b A375P (Human Melanoma)2.1[11]

Antimicrobial Applications of 2-Amino-Thiazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 2-amino-thiazole derivatives have shown promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-amino-thiazole derivatives are varied and can include:

  • Inhibition of Bacterial Cell Wall Synthesis: Some derivatives target enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]

  • Disruption of Fungal Cell Membrane: Certain compounds interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.[12]

  • Enzyme Inhibition: Thiazole-based compounds can inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[2]

Quantitative Data: In Vitro Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected 2-amino-thiazole derivatives against various microbial strains.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 3 Staphylococcus aureus (MRSA)0.23-0.7[12]
Pseudomonas aeruginosa0.23-0.7[12]
Escherichia coli0.23-0.7[12]
Compound 9 Candida albicans0.06-0.23[12]
Compound 35 Escherichia coli (FabH inhibition)1.56-6.25[13]
Compound 43a Staphylococcus aureus16.1 µM[13]
Escherichia coli16.1 µM[13]
Oxazole Derivative 11b Mycobacterium tuberculosis H37Ra3.13[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-amino-thiazole derivatives and the evaluation of their biological activities.

Synthesis of 2-Amino-Thiazole Derivatives: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-amino-thiazole derivatives.[15] It involves the condensation reaction between an α-haloketone and a thiourea derivative.

Below is a generalized workflow for the Hantzsch thiazole synthesis.

Hantzsch_Synthesis_Workflow Start Start Reactants α-Haloketone + Thiourea Derivative Start->Reactants Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux Reflux Reaction Mixture Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Purify Purify by Recrystallization or Column Chromatography Precipitate->Purify Characterize Characterize Product (NMR, IR, Mass Spec) Purify->Characterize End End Characterize->End

Hantzsch Thiazole Synthesis Workflow

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thiourea or N-substituted thiourea (1.1 equivalents) in a suitable solvent, such as ethanol.

  • Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized 2-amino-thiazole derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[16][17] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.

The following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 TreatCells Treat Cells with 2-Amino-Thiazole Derivatives (Varying Concentrations) Incubate1->TreatCells Incubate2 Incubate for 48-72h TreatCells->Incubate2 AddMTT Add MTT Solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure Absorbance at ~570 nm using a Plate Reader AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 Values MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

References

2-Amino-5-bromo-4-t-butylthiazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Amino-5-bromo-4-t-butylthiazole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-tert-butylthiazole, a versatile heterocyclic building block in modern organic synthesis. Its unique structural features—a nucleophilic amino group, a reactive bromine atom at a key position, and a bulky tert-butyl group—make it an invaluable scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, key reactions, and experimental protocols, supported by quantitative data and process visualizations.

Synthesis of this compound

The primary route to this compound involves the electrophilic bromination of the parent 2-Amino-4-tert-butylthiazole. This reaction typically proceeds via an addition-elimination mechanism on the electron-rich thiazole ring.[1]

General Reaction Scheme

The synthesis starts from the commercially available 2-Amino-4-tert-butylthiazole, which is treated with a brominating agent, such as Bromine (Br₂) in a suitable solvent like acetic acid or dimethylformamide (DMF).[1][2]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2-Amino-4-t-butylthiazole C This compound A->C Bromination B Br₂, Acetic Acid (or DMF) 0°C to Room Temp B->C

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the bromination of 2-aminothiazoles.[2]

  • Dissolution: Dissolve 2-Amino-4-tert-butylthiazole (1 equivalent) in glacial acetic acid at 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Bromine: Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice water.

  • Neutralization: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data: Synthesis
Starting MaterialReagentSolventTemperatureTimeYieldReference
2-AminothiazoleBromineAcetic Acid0°C to Room Temp2 h75%[2]
2-Amino-thiazole derivativeBromineDMFRoom Temp3 hGood[1]

Note: Yields are based on analogous, non-t-butylated structures and may vary.

Applications in Organic Synthesis: Key Reactions

The bromine atom at the C5 position and the amino group at the C2 position make this molecule a versatile substrate for various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful method for forming C-C bonds by coupling the bromo-thiazole with a boronic acid or ester.[3][4] This is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ox. Add. Oxidative Addition Pd(II) Complex R-Pd(II)-Br(L₂) Ox. Add.->Pd(II) Complex Ar-Br Transmetal. Transmetalation Pd(II) Intermediate R-Pd(II)-R'(L₂) Transmetal.->Pd(II) Intermediate R'-B(OH)₂ Red. Elim. Reductive Elimination Red. Elim.->Pd(0)L2 Product R-R' Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ Ox. Add. Oxidative Addition Pd(II) Complex Ar-Pd(II)-Br(L₂) Ox. Add.->Pd(II) Complex Ar-Br Transmetal. Transmetalation Pd(II) Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal.->Pd(II) Alkyne Cu-C≡CR Red. Elim. Reductive Elimination Red. Elim.->Pd(0)L2 Product Ar-C≡CR Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ox. Add. Oxidative Addition Pd(II) Complex Ar-Pd(II)-Br(L) Ox. Add.->Pd(II) Complex Ar-Br Amine Coord. Amine Coordination Pd(II) Amide Ar-Pd(II)-NR₂(L) Amine Coord.->Pd(II) Amide HNR₂ + Base Red. Elim. Reductive Elimination Red. Elim.->Pd(0)L Product Ar-NR₂ SNAr_Workflow Start 2-Amino-5-bromo- 4-t-butylthiazole Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Reagents Strong Nucleophile (Nu⁻) (e.g., R₂N⁻, RS⁻) Solvent (DMF, CH₃CN) Heat Reagents->Intermediate Product 2-Amino-5-Nu- 4-t-butylthiazole Intermediate->Product Loss of Br⁻

References

An In-depth Technical Guide on the Reactivity and Chemical Transformations of 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemical handles allow for extensive structural diversification to optimize pharmacological properties. This guide focuses on 2-Amino-5-bromo-4-t-butylthiazole, a key building block whose distinct reactive sites—the 2-amino group and the 5-bromo position—offer a platform for a wide array of chemical transformations. Understanding its reactivity is crucial for leveraging this scaffold in the design and synthesis of novel therapeutic agents.

Synthesis and Reactive Sites

This compound is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with thiourea, or by the direct bromination of a pre-existing 2-amino-4-t-butylthiazole ring.[1][2][3] The primary sites of reactivity on the molecule are the nucleophilic 2-amino group and the C5-bromo position, which is highly susceptible to palladium-catalyzed cross-coupling reactions.

G cluster_molecule This compound cluster_key Key Reactive Sites mol N_Amino 2-Amino Group (Nucleophilic) N_Amino->N_point C_Bromo 5-Bromo Position (Cross-Coupling) C_Bromo->C_point G start Combine Reactants degas Degas with N₂/Ar start->degas This compound Boronic Acid, Base, Solvent add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to 80-110 °C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Upon completion purify Purify by Chromatography workup->purify end Isolated Product purify->end G cluster_c5 C5 Position Transformations cluster_n2 N2 Position Transformations Start 2-Amino-5-bromo- 4-t-butylthiazole Suzuki Suzuki Coupling (C-Aryl) Start->Suzuki Sonogashira Sonogashira Coupling (C-Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (N-Aryl/Alkyl) Start->Buchwald Acylation N-Acylation (Amide) Start->Acylation Sulfonylation N-Sulfonylation (Sulfonamide) Start->Sulfonylation Product Diverse Library of Functionalized Thiazoles Suzuki->Product Sonogashira->Product Buchwald->Product Acylation->Product Sulfonylation->Product

References

In Silico Modeling and Molecular Docking Studies of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico modeling and molecular docking for the compound 2-Amino-5-bromo-4-t-butylthiazole. Given the lack of specific published studies on this exact molecule, this paper synthesizes established protocols and data from structurally related 2-aminothiazole derivatives to present a predictive analysis and a roadmap for future research. The 2-aminothiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer properties.[1][2]

Introduction to 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a key structural component in a variety of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][3] The mechanism of action for their anticancer effects often involves the inhibition of key proteins in cellular signaling pathways, such as kinases (e.g., VEGFR-2, EGFR) and structural proteins like tubulin.[4][5][6] In silico techniques such as molecular docking are crucial for elucidating the potential binding modes of these compounds with their protein targets, thereby guiding the design and optimization of new therapeutic agents.[3][5]

This guide will focus on a hypothetical in silico study of this compound, postulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target, given its importance in tumor angiogenesis and the documented activity of other 2-aminothiazole derivatives against it.[4][5]

Experimental Protocols

This section details the standard methodologies for performing a molecular docking study.

  • Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, Discovery Studio

  • Docking Software: AutoDock Vina, Glide (Schrödinger), MOE (Molecular Operating Environment)

  • Protein Preparation: Protein Preparation Wizard (Schrödinger), PDB2PQR

  • Ligand Preparation: LigPrep (Schrödinger), ChemDraw, Avogadro

  • Selection and Retrieval: The crystal structure of the target protein, VEGFR-2 kinase domain, is retrieved from the Protein Data Bank (PDB). A common entry, such as PDB ID: 2OH4, can be used.

  • Preprocessing: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Structural Refinement: Hydrogen atoms are added to the protein structure. The protonation states of ionizable residues are assigned at a physiological pH of 7.4.

  • Energy Minimization: The structure is subjected to energy minimization using a force field (e.g., OPLS_2005) to relieve any steric clashes and optimize the hydrogen-bonding network. The minimization is typically constrained to prevent significant deviation from the crystal structure.

  • 3D Structure Generation: The 2D structure of this compound is drawn and converted into a 3D conformation.

  • Ionization States: Possible ionization states are generated at the target physiological pH.

  • Tautomer and Stereoisomer Generation: All relevant tautomers and stereoisomers of the ligand are generated.

  • Energy Minimization: The ligand structures are energy-minimized to obtain a low-energy conformation.

  • Grid Generation: A docking grid is defined around the ATP-binding site of the VEGFR-2 kinase domain. The grid box dimensions are set to encompass the entire active site.

  • Docking Execution: The prepared ligand library is docked into the defined grid using a standard precision (SP) or extra precision (XP) mode of the docking software. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Pose Scoring and Analysis: The resulting docking poses are scored based on their binding affinity (e.g., docking score, binding energy in kcal/mol). The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site.

Data Presentation

The following tables summarize hypothetical quantitative data from the proposed docking study of this compound against the VEGFR-2 kinase domain. For comparison, data for a known VEGFR-2 inhibitor, Sorafenib, is included.

Table 1: Predicted Binding Affinities and Docking Scores

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)
This compoundVEGFR-22OH4-8.5-9.2
Sorafenib (Reference)VEGFR-22OH4-10.2-11.5

Table 2: Analysis of Key Binding Interactions

CompoundInteracting ResidueInteraction TypeDistance (Å)
This compoundCys919Hydrogen Bond2.1
Asp1046Hydrogen Bond2.5
Val848Hydrophobic3.8
Leu1035Hydrophobic4.1
Sorafenib (Reference)Cys919Hydrogen Bond2.0
Asp1046Hydrogen Bond2.4
Glu885Hydrogen Bond2.8
Phe918Pi-Pi Stacking4.5

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and a relevant biological pathway.

G In Silico Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (VEGFR-2, PDB: 2OH4) grid Grid Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (this compound) dock Molecular Docking (AutoDock Vina / Glide) l_prep->dock grid->dock score Scoring and Ranking (Binding Energy Calculation) dock->score visual Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) score->visual report Reporting and Lead Optimization visual->report

Caption: Workflow for in silico molecular docking.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Migration, Survival PLC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Amino-5-bromo- 4-t-butylthiazole Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a robust framework for the in silico analysis of this compound. The hypothetical docking results suggest that this compound has the potential to bind to the ATP-binding site of the VEGFR-2 kinase, a key regulator of angiogenesis. The predicted interactions, particularly the hydrogen bonds with key residues like Cys919 and Asp1046, provide a basis for its potential inhibitory activity.

Future work should focus on the chemical synthesis of this compound, followed by in vitro enzymatic assays to validate its inhibitory activity against VEGFR-2. Further biophysical and cell-based assays would be necessary to confirm its mechanism of action and evaluate its anticancer efficacy. The in silico model presented here serves as a valuable starting point for these subsequent stages of drug discovery and development.

References

The Enduring Scaffold: A Technical Guide to the Synthesis and Applications of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its versatile synthetic accessibility and diverse pharmacological activities have established it as a cornerstone in the development of numerous therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive review of the synthesis and applications of 2-aminothiazoles, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of key chemical and biological pathways.

I. Synthesis of the 2-Aminothiazole Core

The construction of the 2-aminothiazole ring system is most prominently achieved through the Hantzsch thiazole synthesis, a reliable and versatile method first reported in 1887.[1] However, numerous modifications and alternative one-pot methodologies have been developed to improve efficiency, yield, and environmental compatibility.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[2] The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to afford the 2-aminothiazole ring.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate Nucleophilic Attack thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole intermediate->aminothiazole Cyclization & Dehydration

Caption: The Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [2]

  • To a solution of the appropriate α-haloketone (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

Table 1: Examples of 2-Aminothiazole Synthesis via Hantzsch Reaction

Entryα-HaloketoneThiourea DerivativeProductYield (%)Reference
12-BromoacetophenoneThiourea4-Phenylthiazol-2-amine92[3]
22-Chloro-1-(4-fluorophenyl)ethanoneThiourea4-(4-Fluorophenyl)thiazol-2-amine85[3]
32-Bromo-1-(naphthalen-2-yl)ethanoneThiourea4-(Naphthalen-2-yl)thiazol-2-amine82[3]
42-BromoacetophenoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine88[3]
One-Pot Syntheses: Efficiency and Green Chemistry

To circumvent the often harsh conditions and the need to isolate the reactive α-haloketone intermediates, several one-pot synthetic strategies have been developed. These methods typically involve the in situ generation of the α-halo species from a ketone.

One_Pot_Synthesis ketone Ketone in_situ_intermediate In situ generated α-Haloketone ketone->in_situ_intermediate halogenating_agent Halogenating Agent (e.g., NBS, TCCA) halogenating_agent->in_situ_intermediate thiourea Thiourea aminothiazole 2-Aminothiazole thiourea->aminothiazole in_situ_intermediate->aminothiazole Hantzsch Condensation

Caption: One-pot synthesis of 2-aminothiazoles.

Experimental Protocol: One-Pot Synthesis using Trichloroisocyanuric Acid (TCCA) [4][5]

  • In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and a catalytic amount of Ca/4-MePy-IL@ZY-Fe3O4 (0.01 g) in ethanol (3.0 mL).[5]

  • Stir the mixture at 80 °C for 25 minutes.

  • Monitor the formation of the α-haloketone intermediate by TLC.

  • Add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80 °C and monitor the reaction until completion (typically 30-60 minutes).

  • After the reaction is complete, separate the magnetic nanocatalyst using an external magnet.

  • Add a 10% sodium bicarbonate solution to neutralize the mixture, leading to the precipitation of the product.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.

Table 2: Comparison of One-Pot Synthetic Methods

MethodHalogenating Agent/CatalystSolventTemperature (°C)Time (h)Yield Range (%)Reference
Copper(II) BromideCuBr2Ethyl AcetateReflux2-468-90[3]
TCCA/NanocatalystTCCA/Ca/4-MePy-IL@ZY-Fe3O4Ethanol800.5-185-95[4][5]
NBS/p-TSAN-Bromosuccinimide/p-Toluenesulfonic acidMethanolReflux2-374-88[6]

II. Applications of 2-Aminothiazoles in Drug Development

The 2-aminothiazole scaffold is a common feature in a multitude of clinically used drugs and investigational new drug candidates. Its ability to participate in various biological interactions makes it a valuable pharmacophore.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[7] Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and functions as a multi-targeted kinase inhibitor.

Anticancer_Mechanism cluster_inhibition Kinase Inhibition aminothiazole 2-Aminothiazole Derivative kinase Protein Kinase (e.g., VEGFR-2, EGFR) aminothiazole->kinase Binds to ATP-binding site signaling_pathway Downstream Signaling Pathway kinase->signaling_pathway Phosphorylation Cascade apoptosis Apoptosis kinase->apoptosis Inhibits atp ATP atp->kinase cell_proliferation Tumor Cell Proliferation signaling_pathway->cell_proliferation Promotes

Caption: General mechanism of anticancer action for 2-aminothiazole-based kinase inhibitors.

Table 3: Anticancer Activity of Selected 2-Aminothiazole Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 9VEGFR-2 inhibitorLeukemia3.51[7]
Compound 20AntiproliferativeHCT-1167.44[8]
Compound 21AntiproliferativeTumor cells10.34-12.14[8]
Compound 28AntiproliferativeHT290.63[7]
DasatinibMulti-kinase inhibitorVariousnM range[7]
Antimicrobial Activity

The 2-aminothiazole nucleus is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]

  • Prepare a stock solution of the synthesized 2-aminothiazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 4: Antimicrobial Activity of 2-Aminothiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2aStaphylococcus epidermidis (MDR)250[9]
Compound 2bStaphylococcus epidermidis (MDR)250[9]
Compound 2dStaphylococcus aureus (MDR)250[9]
Compound 2gEscherichia coli (MDR)375[9]

III. Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the fields of medicinal chemistry and drug discovery. The well-established Hantzsch synthesis, along with modern one-pot variations, provides robust and efficient access to a vast array of derivatives. The demonstrated breadth of biological activities, particularly in anticancer and antimicrobial applications, ensures that the 2-aminothiazole core will remain a focal point of research and development for the foreseeable future. This guide serves as a foundational resource for scientists and researchers seeking to explore the rich chemistry and therapeutic potential of this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-Amino-5-bromo-4-t-butylthiazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of 2-Amino-4-t-butylthiazole via the Hantzsch thiazole synthesis, followed by a selective bromination at the 5-position of the thiazole ring. This document outlines detailed experimental procedures, presents quantitative data in a clear tabular format, and includes a visual workflow diagram to ensure reproducibility and aid in understanding the synthetic pathway. This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom and a bulky t-butyl group to the 2-aminothiazole scaffold can significantly influence the molecule's biological properties, making this compound a key intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable and efficient method for the preparation of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-Amino-4-t-butylthiazoleC₇H₁₂N₂S156.2598.5-104.5Not specified
This compoundC₇H₁₁BrN₂S235.14Not specifiedHigh (reported for similar substrates)

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-t-butylthiazole

This step employs the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone (bromopinacolone)

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Amino-4-t-butylthiazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

  • Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, IR).

Step 2: Synthesis of this compound

This step involves the selective bromination of the 2-aminothiazole intermediate at the 5-position using a copper(II) bromide reagent. This method is advantageous as it avoids the use of elemental bromine and has been shown to be highly regioselective for the 5-position of 2-aminothiazoles.

Materials:

  • 2-Amino-4-t-butylthiazole

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in acetonitrile.

  • Add copper(II) bromide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For similar substrates, high yields have been reported with this method.[1]

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine species, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination 1_bromo_3_3_dimethyl_2_butanone 1-Bromo-3,3-dimethyl-2-butanone step1_product 2-Amino-4-t-butylthiazole 1_bromo_3_3_dimethyl_2_butanone->step1_product Ethanol, Reflux thiourea Thiourea thiourea->step1_product step2_product This compound step1_product->step2_product CuBr2, Acetonitrile, RT

Caption: Reaction scheme for the two-step synthesis of this compound.

Workflow cluster_workflow1 Step 1: Synthesis of 2-Amino-4-t-butylthiazole cluster_workflow2 Step 2: Synthesis of this compound A React 1-bromo-3,3-dimethyl-2-butanone and thiourea in ethanol under reflux B Solvent removal and neutralization with NaHCO3 A->B C Extraction with ethyl acetate B->C D Drying and concentration C->D E Recrystallization D->E F Characterization of 2-Amino-4-t-butylthiazole E->F G React 2-Amino-4-t-butylthiazole with CuBr2 in acetonitrile F->G H Quenching and extraction G->H I Washing with Na2S2O3 and brine H->I J Drying and concentration I->J K Column chromatography J->K L Characterization of final product K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-t-butylthiazole is a synthetic heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as Suzuki or Stille coupling reactions, allowing for the generation of diverse chemical libraries. The bulky tert-butyl group at the 4-position can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and the evaluation of its biological activity, based on data from structurally related compounds.

Potential Applications in Medicinal Chemistry

Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. The core structure of this compound makes it a promising starting point for the development of novel therapeutics.

Anticancer Drug Discovery

Numerous 2-aminothiazole derivatives have demonstrated significant anticancer activity by targeting key signaling molecules involved in tumor growth and proliferation. Structurally similar compounds, such as N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamides, have shown potent antiproliferative activity against various cancer cell lines.[1] The 2-aminothiazole scaffold has been identified as a template for pan-Src family kinase inhibitors, with some derivatives exhibiting nanomolar to subnanomolar potencies.[2] Furthermore, 2-aminothiazole derivatives have been developed as allosteric modulators of protein kinase CK2, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[3][4]

Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[1]
Dasatinib (BMS-354825)Pan-Src Kinase InhibitionSubnanomolar[2]
Aryl 2-aminothiazole (CK2 allosteric inhibitor)CK2α3.4[3]
2-Aminothiazole-5-carboxylic acid phenylamide derivativesHuman K563 leukemia cellsGood anti-proliferative effects[5]
Antibacterial Drug Development

The 2-aminothiazole core is also a feature of several antibacterial agents. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. 5-bromo-2-aminothiazole derivatives can be further functionalized to generate compounds with potent antibacterial activity. For instance, thiazolyl-thiourea derivatives bearing a 3,4-dichlorophenyl group have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL.[6]

Table 2: Antibacterial Activity of Structurally Related 2-Aminothiazole Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Thiazolyl-thiourea with 3,4-dichlorophenyl groupStaphylococcus aureus4 - 16[6]
Thiazolyl-thiourea with 3-chloro-4-fluorophenyl groupStaphylococcus epidermidis4 - 16[6]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by bromination.

Step 1: Synthesis of 2-Amino-4-t-butylthiazole

This protocol is based on the general Hantzsch thiazole synthesis.

  • Materials:

    • 1-Bromo-3,3-dimethyl-2-butanone (1 equivalent)

    • Thiourea (1.2 equivalents)

    • Ethanol

    • Copper silicate (10 mol%) (optional, as a reusable heterogeneous catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 eq) and thiourea (1.2 eq) in ethanol.

    • Add copper silicate (10 mol%) to the mixture.[7]

    • Reflux the reaction mixture at 78°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the catalyst.

    • Pour the filtrate over crushed ice to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from ethanol.

Step 2: Bromination of 2-Amino-4-t-butylthiazole

This protocol is a general method for the bromination of 2-aminothiazoles.

  • Materials:

    • 2-Amino-4-t-butylthiazole (1 equivalent)

    • N-Bromosuccinimide (NBS) (1 equivalent)

    • Acetonitrile

  • Procedure:

    • Dissolve 2-amino-4-t-butylthiazole (1 eq) in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Biological Activity Assays

1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase (e.g., Src, CK2).

  • Materials:

    • Recombinant human kinase

    • Specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • This compound (test compound)

    • Positive control inhibitor (e.g., Dasatinib for Src kinase)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the test compound or positive control to the respective wells. Include a no-inhibitor control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

2. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound (test compound)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB.

    • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src_Kinase Src Kinase (Active) Receptor->Src_Kinase Activates Downstream_Proteins Downstream Proteins Src_Kinase->Downstream_Proteins Phosphorylates Proliferation Cell Proliferation Downstream_Proteins->Proliferation Survival Cell Survival Downstream_Proteins->Survival Inhibitor 2-Amino-5-bromo- 4-t-butylthiazole Inhibitor->Src_Kinase Inhibits

Caption: Inhibition of a representative kinase signaling pathway.

Synthesis_Workflow Start Starting Materials: 1-Bromo-3,3-dimethyl-2-butanone Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Step1 Intermediate Intermediate: 2-Amino-4-t-butylthiazole Step1->Intermediate Step2 Step 2: Bromination (NBS, Acetonitrile, 0°C to RT) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening Compound->Primary_Screening Kinase_Assay Kinase Inhibition Assay Primary_Screening->Kinase_Assay Antibacterial_Assay Antibacterial Susceptibility Test Primary_Screening->Antibacterial_Assay Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 MIC Determine MIC Values Data_Analysis->MIC Lead_Optimization Lead Optimization IC50->Lead_Optimization MIC->Lead_Optimization

Caption: Workflow for biological screening.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents Based on 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-amino-5-bromo-4-t-butylthiazole as a scaffold for developing novel anticancer agents. The information presented is based on existing research on closely related 2-aminothiazole derivatives and provides a roadmap for the synthesis, characterization, and evaluation of this specific compound and its analogues.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects. The introduction of specific substituents on the thiazole ring, such as a bromine atom at the 5-position and a tertiary-butyl group at the 4-position, is a promising strategy to enhance potency, selectivity, and drug-like properties. This document outlines the rationale and methodologies for exploring this compound as a novel platform for anticancer drug discovery.

Rationale for Development

The rationale for investigating this compound derivatives as anticancer agents is based on established structure-activity relationships (SAR) within the 2-aminothiazole class:

  • Lipophilicity and Binding Pocket Interactions: The tertiary-butyl group at the C4 position can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins.

  • Halogen Bonding: The bromine atom at the C5 position can participate in halogen bonding with target proteins, a specific non-covalent interaction that can significantly improve binding affinity and selectivity.

  • Modulation of Known Cancer Pathways: 2-Aminothiazole derivatives have been shown to target various cancer-related pathways, including protein kinases and tubulin polymerization. The specific substitution pattern of this compound may offer a unique modulation of these or other pathways.

Data Presentation: Anticancer Activity of Related 2-Aminothiazole Derivatives

While specific anticancer activity data for this compound is not yet publicly available, the following table summarizes the in vitro cytotoxic activity (IC50 values) of closely related compounds, demonstrating the potential of this structural class.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8[1][[“]]
A549 (Lung Cancer)> 20[1]
Compound B 2-aminothiazole derivative with 4,5-butylidene and benzylic amineH1299 (Lung Cancer)4.89[1]
SHG-44 (Glioma)4.03[1]
Compound C 2-aminothiazole derivative with C5-bromo substitution-6.61 - 9.34[1]

Experimental Protocols

The following protocols are adapted from literature on the synthesis and evaluation of similar 2-aminothiazole derivatives and can be applied to the study of this compound.

Protocol 1: Synthesis of this compound

This proposed synthesis is a two-step process starting from a commercially available ketone.

Step 1: Synthesis of 2-Amino-4-t-butylthiazole

  • To a solution of 1-bromopinacolone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-t-butylthiazole.

Step 2: Bromination of 2-Amino-4-t-butylthiazole

  • Dissolve 2-amino-4-t-butylthiazole (1 equivalent) in glacial acetic acid at 0°C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow Start 1-Bromopinacolone + Thiourea Step1 Synthesis of 2-Amino-4-t-butylthiazole Start->Step1 Intermediate 2-Amino-4-t-butylthiazole Step1->Intermediate Step2 Bromination Intermediate->Step2 Product 2-Amino-5-bromo- 4-t-butylthiazole Step2->Product Evaluation Biological Evaluation (MTT, Cell Cycle, etc.) Product->Evaluation

Caption: Proposed workflow for the synthesis and evaluation of this compound.

Diagram 2: Potential Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., Src, Abl) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor 2-Amino-5-bromo- 4-t-butylthiazole Inhibitor->Kinase Inhibition

References

Application Notes: 2-Amino-5-bromo-4-t-butylthiazole in the Synthesis of p38 MAPK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-t-butylthiazole is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its aberrant signaling is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The bromine atom at the 5-position of the thiazole ring provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the fine-tuning of inhibitor potency and selectivity. The bulky tert-butyl group at the 4-position can provide advantageous steric interactions within the kinase active site, contributing to binding affinity and specificity.

Key Applications

The primary application of this compound in this context is the synthesis of type II p38 MAPK inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase, stabilizing an inactive conformation. The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position, which is crucial for interacting with a hydrophobic region of the kinase.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of p38 MAPKα inhibitors synthesized from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.

Compound IDR Group (at 5-position)p38 MAPKα IC50 (nM)
1a 4-Fluorophenyl150
1b 4-Methoxyphenyl220
1c Pyridin-4-yl95
1d Thiophen-2-yl180

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the synthesis of 2-amino-5-(4-fluorophenyl)-4-t-butylthiazole (Compound 1a ), a representative p38 MAPK inhibitor.

Materials:

  • This compound

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-amino-5-(4-fluorophenyl)-4-t-butylthiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro p38 MAPKα Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 values of the synthesized compounds against p38 MAPKα.

Materials:

  • Recombinant human p38 MAPKα enzyme

  • ATP

  • Biotinylated substrate peptide (e.g., Biotin-MEF2C)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well microplates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a white 96-well plate, add the recombinant p38 MAPKα enzyme, the biotinylated substrate peptide, and the diluted inhibitor compounds to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, which is a primary target for inhibitors synthesized from this compound.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (TNF-α, IL-1) Receptor Receptors Cytokines->Receptor Stress Environmental Stress (UV, Osmotic Shock) Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1, MEKKs) Receptor->MAPKKK Activation MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Inflammatory Cytokines) Transcription_Factors->Gene_Expression Regulation

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The diagram below outlines the logical workflow from the starting material to the final biological evaluation of the synthesized kinase inhibitors.

experimental_workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product 2-Amino-5-aryl-4-t-butylthiazole (Kinase Inhibitor) Purification->Product Assay In Vitro Kinase Assay (p38 MAPKα) Product->Assay Data IC50 Value Determination Assay->Data

Caption: Workflow for synthesis and evaluation.

Application Notes and Protocols for High-Throughput Screening of 2-Amino-5-bromo-4-t-butylthiazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the assessment of 2-Amino-5-bromo-4-t-butylthiazole and other aminothiazole-based compounds. The protocols are designed for the discovery of novel therapeutic agents, focusing on two key areas where aminothiazole scaffolds have shown promise: anticancer and antimicrobial activities.

Application Note 1: High-Throughput Screening for Inhibitors of Tubulin Polymerization

Introduction:

The microtubule cytoskeleton is a critical target for anticancer drug development. Agents that interfere with tubulin dynamics can arrest cell division and induce apoptosis in rapidly proliferating cancer cells. The 2-aminothiazole scaffold is a component of several known tubulin polymerization inhibitors. This protocol describes a fluorescence-based high-throughput screening assay to identify compounds that inhibit tubulin polymerization.[1][2]

Assay Principle:

This assay measures the polymerization of tubulin into microtubules in vitro. A fluorescent reporter molecule is included in the reaction, which exhibits increased fluorescence upon incorporation into the growing microtubule polymer. Inhibitors of polymerization will therefore lead to a reduction in the fluorescence signal. The assay is well-suited for HTS in a 96- or 384-well plate format.[1][3]

Experimental Protocol:

1. Reagent Preparation:

  • Tubulin Stock Solution: Reconstitute lyophilized >99% pure tubulin (e.g., from bovine brain) in General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and store at -80°C.
  • General Tubulin Buffer (pH 7.5): 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA.
  • GTP Stock Solution: 100 mM GTP in distilled water. Aliquot and store at -80°C.
  • Fluorescent Reporter Stock: Prepare a stock solution of a fluorescent reporter dye that binds to microtubules (e.g., DAPI) in General Tubulin Buffer.
  • Test Compound Plates: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO) in 96- or 384-well plates. The final DMSO concentration in the assay should not exceed 1%.
  • Positive Control: Paclitaxel (a tubulin polymerization enhancer) or Nocodazole (a tubulin polymerization inhibitor).
  • Negative Control: DMSO vehicle.

2. Assay Procedure:

  • Prepare the final tubulin polymerization reaction mixture on ice. For a 50 µL final reaction volume, combine General Tubulin Buffer, fluorescent reporter, and GTP (final concentration 1 mM).
  • Add the reaction mixture to the wells of a pre-chilled 96- or 384-well plate.
  • Transfer the test compounds, positive controls, and negative controls from the compound plates to the assay plate.
  • To initiate polymerization, add the tubulin stock solution to each well to a final concentration of 2 mg/mL.[1]
  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60 minutes.[3]

3. Data Analysis:

  • Plot the fluorescence intensity as a function of time to generate polymerization curves.
  • Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
  • Calculate the percent inhibition for each test compound concentration relative to the negative control.
  • Determine the IC50 value (the concentration of compound that inhibits 50% of tubulin polymerization) by fitting the dose-response data to a suitable model.

Data Presentation:

Table 1: Representative HTS Data for Tubulin Polymerization Inhibitors

Compound IDConcentration (µM)% Inhibition of PolymerizationIC50 (µM)
This compound1085.22.5
Analog A1092.11.8
Analog B1015.6> 50
Nocodazole (Positive Control)198.50.2
DMSO (Negative Control)-0-

Signaling Pathway and Workflow Diagrams:

Microtubule_Dynamics cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin_dimers αβ-Tubulin Dimers GTP_Tubulin GTP-Tubulin Tubulin_dimers->GTP_Tubulin GTP Binding Microtubule Microtubule Polymer GTP_Tubulin->Microtubule Polymerization GDP_Tubulin GDP-Tubulin GDP_Tubulin->Tubulin_dimers GDP Release Microtubule->GDP_Tubulin GTP Hydrolysis Catastrophe Catastrophe Microtubule->Catastrophe Depolymerization Rescue Rescue Microtubule->Rescue Stabilization Catastrophe->Tubulin_dimers Rescue->Microtubule Inhibitor This compound Inhibitor->GTP_Tubulin Inhibits Polymerization Stabilizer Paclitaxel Stabilizer->Microtubule Promotes Stabilization

Caption: Microtubule dynamics and points of drug intervention.

HTS_Workflow_Tubulin Compound_Library Compound Library (e.g., this compound analogs) Primary_Screen Primary HTS: Fluorescence-Based Tubulin Polymerization Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assay Secondary Assay: Cell-Based Cytotoxicity (e.g., MTT Assay) Dose_Response->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

Caption: HTS workflow for identifying tubulin polymerization inhibitors.

Application Note 2: High-Throughput Screening for Antimicrobial Activity

Introduction:

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The 2-aminothiazole moiety is present in some clinically used antibiotics and is a promising scaffold for the development of new antibacterial drugs. This protocol outlines a cell-based high-throughput screening assay to identify compounds with antibacterial activity by measuring the inhibition of bacterial growth.

Assay Principle:

This is a whole-cell-based assay that determines the effect of test compounds on bacterial growth. Bacterial cultures are incubated in the presence of test compounds in a multi-well plate format. Bacterial growth is typically measured by monitoring the optical density (OD) at 600 nm. A decrease in OD compared to the control indicates growth inhibition. This method is robust, cost-effective, and suitable for screening large compound libraries.[4]

Experimental Protocol:

1. Reagent and Culture Preparation:

  • Bacterial Strains: Select relevant bacterial strains (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).
  • Growth Medium: Use an appropriate broth medium (e.g., Mueller-Hinton Broth or Luria-Bertani Broth).
  • Bacterial Inoculum: Prepare a fresh overnight culture of the bacterial strain. Dilute the culture in fresh medium to achieve a starting OD600 of approximately 0.05.
  • Test Compound Plates: Prepare serial dilutions of this compound and other test compounds in DMSO in 96- or 384-well plates.
  • Positive Control: A known antibiotic effective against the test strain (e.g., ampicillin for E. coli, vancomycin for S. aureus).
  • Negative Control: DMSO vehicle.

2. Assay Procedure:

  • Dispense the diluted bacterial inoculum into the wells of a sterile 96- or 384-well plate.
  • Transfer the test compounds, positive controls, and negative controls from the compound plates to the assay plate.
  • Cover the plate with a breathable seal or lid.
  • Incubate the plate at 37°C with shaking for 18-24 hours.
  • After incubation, measure the optical density at 600 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background OD (from wells with medium only) from all experimental wells.
  • Calculate the percent growth inhibition for each test compound concentration relative to the negative control.
  • Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth.
  • Hits are typically defined as compounds that exhibit a high percentage of growth inhibition at a specific screening concentration.

Data Presentation:

Table 2: Representative HTS Data for Antimicrobial Activity

Compound IDTest StrainScreening Concentration (µg/mL)% Growth InhibitionMIC (µg/mL)
This compoundS. aureus3298.28
This compoundE. coli3212.5> 128
Analog CS. aureus3299.14
Vancomycin (Positive Control)S. aureus41001
DMSO (Negative Control)S. aureus-0-

Workflow Diagram:

HTS_Workflow_Antimicrobial Compound_Library Compound Library (e.g., this compound derivatives) Primary_Screen Primary HTS: Bacterial Growth Inhibition (OD Measurement) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Re-testing Primary_Screen->Hit_Confirmation Hit_Confirmation->Compound_Library Not Confirmed MIC_Determination MIC Determination (Dose-Response) Hit_Confirmation->MIC_Determination Confirmed Hit Secondary_Screens Secondary Screens: - Cytotoxicity against mammalian cells - Mechanism of action studies MIC_Determination->Secondary_Screens Lead_Candidate Lead Candidate Secondary_Screens->Lead_Candidate

Caption: HTS workflow for the discovery of new antimicrobial agents.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole as a Hypothetical Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the fluorescent properties or sensor applications of 2-Amino-5-bromo-4-t-butylthiazole. The following application notes and protocols are therefore hypothetical and are intended to serve as a template and guide for potential research directions based on the known properties of similar 2-aminothiazole derivatives and general principles of fluorescent probe design. The data and experimental procedures outlined below are illustrative and have not been experimentally validated for this specific compound.

Introduction

2-Aminothiazole derivatives are a well-established class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their rigid structure and potential for extended π-conjugation make them attractive scaffolds for the development of fluorescent probes. This document outlines a hypothetical application of this compound as a fluorescent probe for the detection of hypoxic conditions in live cells. The proposed mechanism involves the bioreduction of the thiazole ring under low oxygen tension, leading to a change in the molecule's electronic properties and a corresponding shift in its fluorescence emission.

Hypothetical Application: Detection of Cellular Hypoxia

We propose that this compound could function as a "turn-on" fluorescent probe for detecting hypoxic environments. In its native state, the probe is weakly fluorescent. Under hypoxic conditions, intracellular reductases could potentially reduce the thiazole ring, leading to an increase in electron density and a more rigid conformation, thereby enhancing its fluorescence quantum yield.

Proposed Signaling Pathway

G cluster_cell Live Cell Probe_in 2-Amino-5-bromo- 4-t-butylthiazole (Weakly Fluorescent) Probe_out Reduced Probe (Highly Fluorescent) Probe_in->Probe_out Reduction Hypoxia Hypoxic Conditions (<1% O2) Reductases Cellular Reductases Hypoxia->Reductases Upregulation Reductases->Probe_in Catalysis

Caption: Proposed mechanism of this compound as a hypoxia probe.

Data Presentation

The following table summarizes the hypothetical photophysical and performance characteristics of this compound as a hypoxic probe.

ParameterValue (Hypothetical)Conditions
Excitation Wavelength (λex) 405 nmPBS, pH 7.4
Emission Wavelength (λem) 520 nm (Normoxia)PBS, pH 7.4
610 nm (Hypoxia)PBS, pH 7.4, after reduction
Quantum Yield (Φ) < 0.05 (Normoxia)-
> 0.40 (Hypoxia)-
Molar Extinction Coefficient (ε) 1.5 x 10⁴ M⁻¹cm⁻¹-
Limit of Detection (LOD) 1 µM (in vitro)-
Response Time 30 minutesLive cells
Selectivity High for reductive enzymes-

Experimental Protocols

Preparation of Stock Solution
  • Reagents:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • Weigh out 1 mg of this compound.

    • Dissolve in 1 mL of anhydrous DMSO to prepare a 1 mM stock solution.

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution at -20°C, protected from light.

In Vitro Assay for Hypoxia Sensing
  • Reagents:

    • 1 mM this compound stock solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sodium dithionite (as a chemical reductant to mimic hypoxia)

  • Procedure:

    • Prepare a working solution of the probe by diluting the 1 mM stock solution to 10 µM in PBS.

    • In a 96-well plate, add 100 µL of the 10 µM probe solution to each well.

    • Measure the baseline fluorescence using a microplate reader (λex = 405 nm, λem = 500-700 nm).

    • To induce a hypoxic-like state, add 10 µL of freshly prepared 10 mM sodium dithionite solution to the wells.

    • Incubate for 30 minutes at 37°C.

    • Measure the fluorescence again to observe the change in emission.

Live Cell Imaging of Hypoxia
  • Materials:

    • HeLa cells (or other suitable cell line)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

    • Hypoxia chamber or incubator with adjustable O₂ levels

    • Confocal microscope

  • Procedure:

    • Seed HeLa cells on glass-bottom dishes and culture overnight.

    • Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 4-6 hours. A normoxic control group should be maintained under standard conditions (21% O₂).

    • Prepare a 5 µM working solution of the probe in serum-free DMEM.

    • Remove the culture medium from the cells and wash twice with PBS.

    • Add the probe working solution to the cells and incubate for 30 minutes at 37°C in the respective oxygen conditions.

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh culture medium.

    • Image the cells using a confocal microscope with a 405 nm laser for excitation and collect emission in two channels (e.g., 500-550 nm and 600-650 nm).

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1 mM Probe Stock in DMSO D Incubate Cells with 5 µM Probe (30 min) A->D B Culture HeLa Cells on Glass-Bottom Dishes C Induce Hypoxia (1% O2) vs. Normoxia (21% O2) B->C C->D E Wash Cells with PBS D->E F Confocal Microscopy (λex = 405 nm) E->F G Quantify Fluorescence Intensity F->G

Caption: Workflow for live-cell imaging of hypoxia using the hypothetical probe.

Conclusion

While there is currently no experimental evidence to support the use of this compound as a fluorescent probe, its chemical structure suggests that it could be a promising candidate for such applications. The hypothetical framework presented in these application notes provides a starting point for researchers interested in exploring the potential of this and similar molecules. Further research, including synthesis, photophysical characterization, and biological evaluation, is necessary to validate these concepts.

Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed experimental procedures for the Suzuki coupling of 2-Amino-5-bromo-4-t-butylthiazole with various arylboronic acids. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C5-position via Suzuki coupling is of significant interest for the development of novel therapeutic agents.[3]

The presence of the electron-rich 2-amino group and the sterically demanding tert-butyl group on the thiazole ring can present challenges for the catalytic cycle. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. This document outlines a general protocol and provides representative data for the synthesis of 2-amino-5-aryl-4-t-butylthiazoles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of related 2-aminobenzothiazole derivatives and is a good starting point for optimization.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., a biarylphosphine, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • If using a solid palladium source and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • If using a liquid catalyst, add it at this stage.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-4-t-butylthiazole.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can be used as a guide for the expected yields and reaction conditions for this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O951875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3)Toluene1001280-90
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1102465-75
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O952070-80
52-Thienylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (3)Toluene1001560-70

Note: Yields are estimates based on similar reactions and will require optimization for the specific substrate.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base catalyst 2. Add Catalyst System: - Palladium Source - Ligand (if needed) reagents->catalyst inert 3. Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent 4. Add Anhydrous Solvent inert->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification 7. Purification: - Dry, Concentrate - Column Chromatography workup->purification product 8. Characterize Pure Product purification->product

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactants1 R¹-X reactants1->oxidative_addition reactants2 R²-B(OR)₂ reactants2->transmetalation base Base base->transmetalation

Caption: A diagram of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.[1]

References

Utilizing 2-Amino-5-bromo-4-t-butylthiazole in agricultural research as a pesticide.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pesticidal activity data for 2-Amino-5-bromo-4-t-butylthiazole is not extensively available in current literature. The following application notes and protocols are based on research conducted on structurally related thiazole derivatives and provide a framework for the investigation of this compound as a potential pesticide.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds widely utilized in the development of agricultural chemicals.[1][2] The thiazole ring is a key structural motif in a variety of commercial pesticides, including insecticides, fungicides, and nematicides.[3][4][5] Research into novel thiazole derivatives continues to yield compounds with significant biological activity against a range of agricultural pests.[3][4][6][7][8] These compounds have gained attention in green pesticide research due to their potential for low toxicity, high efficacy, and diverse structural modifications.[1][2] This document provides an overview of the potential applications of this compound and related compounds in agricultural research, along with detailed protocols for evaluating their pesticidal efficacy.

Data Presentation: Efficacy of Thiazole Derivatives

The following table summarizes the reported insecticidal activity of various novel thiazole derivatives against common agricultural pests. This data can serve as a benchmark for evaluating the potential of this compound.

Compound ClassTarget PestEfficacy (LC50 in mg/L)Reference
N-pyridylpyrazole Thiazole DerivativesPlutella xylostella (Diamondback Moth)5.32[3][8]
Spodoptera exigua (Beet Armyworm)6.75[3][8]
Spodoptera frugiperda (Fall Armyworm)7.64[3][8]
N-substituted (1,3-thiazole)alkyl Sulfoximine DerivativesMyzus persicae (Green Peach Aphid)Good activity at 10 mg/L[6]
Pyridyl Thiazole Diamide CompoundsMythimna separata (Oriental Armyworm)100% mortality at 500 mg/L, 50% at 200 mg/L[7]
Spodoptera frugiperda (Fall Armyworm)100% mortality at 500 mg/L[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pesticidal activity of a thiazole-based test compound such as this compound.

Protocol 1: Insecticidal Activity Bioassay (Leaf-Dip Method)

Objective: To determine the lethal concentration (LC50) of the test compound against lepidopteran pests.

Materials:

  • This compound (or other test compound)

  • Acetone (analytical grade)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Cabbage (for P. xylostella) or other appropriate host plant leaves

  • Third-instar larvae of the target pest (e.g., Plutella xylostella, Spodoptera exigua)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Beakers and flasks

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of the test compound in a small volume of acetone to prepare a high-concentration stock solution (e.g., 1000 mg/L).

  • Preparation of Test Solutions: Prepare a series of graded concentrations of the test compound (e.g., 100, 50, 25, 12.5, 6.25 mg/L) by serial dilution of the stock solution with distilled water containing 0.1% (v/v) Triton X-100. The final acetone concentration should not exceed 1% (v/v). A control solution should be prepared with 1% acetone and 0.1% Triton X-100 in distilled water.

  • Leaf Treatment: Dip fresh, clean host plant leaves into each test solution for 10-15 seconds with gentle agitation to ensure complete coverage. Allow the leaves to air dry completely on a clean surface.

  • Insect Exposure: Place a treated leaf into a Petri dish lined with a piece of filter paper. Introduce 10-15 third-instar larvae into each Petri dish.

  • Incubation: Seal the Petri dishes with perforated lids to allow for air exchange and incubate at 25 ± 1°C with a 16:8 h (light:dark) photoperiod.

  • Data Collection: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using Probit analysis.

Protocol 2: Nematicidal Activity Bioassay (In Vitro Assay)

Objective: To evaluate the direct toxicity of the test compound against a model nematode, such as Caenorhabditis elegans or a plant-parasitic nematode like Meloidogyne javanica.

Materials:

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • M9 buffer (for C. elegans) or sterile water

  • Synchronized population of L4 stage C. elegans or second-stage juveniles (J2) of M. javanica.

  • 24-well microtiter plates

  • Microscope

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Create a dilution series of the test compound in M9 buffer or sterile water to achieve the desired final concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL). The final DMSO concentration should be kept below 1% to avoid solvent toxicity. A control group should contain the same concentration of DMSO.

  • Nematode Exposure: Add approximately 50-100 synchronized nematodes to each well of a 24-well plate containing the test solutions.

  • Incubation: Incubate the plates at 20-25°C.

  • Mortality Assessment: Observe the nematodes under a microscope at 24, 48, and 72 hours. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality. Determine the LC50 value using Probit analysis.

Visualizations

Experimental_Workflow A Compound Synthesis/ Procurement B Stock Solution Preparation A->B Test Compound C Serial Dilutions B->C D Insecticidal Bioassay (Leaf-Dip) C->D E Nematicidal Bioassay (In Vitro) C->E F Fungicidal Bioassay (Mycelial Growth) C->F G Data Collection (Mortality/Inhibition %) D->G E->G F->G H Statistical Analysis (Probit, ANOVA) G->H I LC50 / EC50 Determination H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: General workflow for screening the pesticidal activity of a novel compound.

Signaling_Pathway cluster_neuron Neuronal Synapse Thiazole Thiazole-Based Insecticide (e.g., Thiamethoxam) nAChR Nicotinic Acetylcholine Receptor (nAChR) Thiazole->nAChR Binds to and competitively regulates Neuron Postsynaptic Neuron IonChannel Ion Channel Opening nAChR->IonChannel Activates Excitation Continuous Excitation IonChannel->Excitation Leads to Paralysis Paralysis and Death Excitation->Paralysis Results in

Caption: Hypothesized mode of action for some thiazole insecticides targeting the nAChR.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-Amino-4-t-butylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy of 2-amino-4-t-butylthiazole derivatives as potential anticancer agents. The protocols outlined below are standard cell-based assays crucial for determining cytotoxicity, mechanism of action, and potential therapeutic value.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] Derivatives of this heterocyclic motif have demonstrated a wide range of biological activities, including potent anticancer effects.[2] Specifically, substitutions at the 4- and 5-positions of the thiazole ring have been explored to modulate their pharmacological properties. This document focuses on derivatives containing a 4-t-butyl group, a substitution that has shown promise in yielding compounds with significant antiproliferative activity.

The following sections detail the experimental protocols for key cell-based assays to characterize the efficacy of these compounds and present exemplary data for a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel chemical entities is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the in vitro cytotoxic activity of a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).[[“]][4]

Table 1: IC50 Values (µM) of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide Derivatives [[“]][4]

CompoundHeLaA549MCF-7
5a 8.5 ± 1.210.2 ± 1.5> 50
5c 7.2 ± 0.99.8 ± 1.1> 50
6a 1.6 ± 0.84.5 ± 0.625.3 ± 2.1

Data is presented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • 2-Amino-4-t-butylthiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with serial dilutions of the 2-amino-4-t-butylthiazole derivatives and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • 2-Amino-4-t-butylthiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, can be used to quantify the DNA content per cell by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • 2-Amino-4-t-butylthiazole derivatives

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of 2-amino-4-t-butylthiazole derivatives.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Cell Seeding Cell Seeding Stock Solution Preparation->Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment MTT Assay MTT Assay Cell Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Analysis of Apoptosis Induction Analysis of Apoptosis Induction Apoptosis Assay (Annexin V/PI)->Analysis of Apoptosis Induction Further Mechanistic Studies Further Mechanistic Studies Analysis of Apoptosis Induction->Further Mechanistic Studies Analysis of Cell Cycle Arrest Analysis of Cell Cycle Arrest Cell Cycle Analysis->Analysis of Cell Cycle Arrest Analysis of Cell Cycle Arrest->Further Mechanistic Studies

Caption: A typical workflow for evaluating 2-amino-4-t-butylthiazole derivatives.

Signaling Pathways

2-Aminothiazole derivatives have been reported to modulate various signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of two such pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Caption: Simplified MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Amino-5-bromo-4-t-butylthiazole synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-5-bromo-4-t-butylthiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.

Experimental Protocols

The synthesis of this compound is a two-step process. The first step is the synthesis of the precursor, 2-Amino-4-t-butylthiazole, via the Hantzsch thiazole synthesis. The second step is the regioselective bromination of this precursor at the 5-position.

Step 1: Synthesis of 2-Amino-4-t-butylthiazole

This procedure is adapted from the general Hantzsch thiazole synthesis.

Materials:

  • 1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromopinacolone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.

  • The product, 2-Amino-4-t-butylthiazole, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the crude 2-Amino-4-t-butylthiazole. This can be used in the next step without further purification or can be recrystallized from ethanol/water for higher purity.

Step 2: Bromination of 2-Amino-4-t-butylthiazole

This procedure describes the regioselective bromination at the 5-position of the thiazole ring.

Materials:

  • 2-Amino-4-t-butylthiazole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure using N-Bromosuccinimide (NBS) in Dichloromethane (DCM):

  • Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Alternative Procedure using Bromine in Acetic Acid:

  • Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.[1]

  • Once the reaction is complete, pour the mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is around 8.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Amino-4-t-butylthiazole

ParameterCondition
Reactants 1-Bromopinacolone, Thiourea
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2 - 4 hours
Work-up Neutralization with NaHCO₃, Filtration
Typical Yield 85 - 95%

Table 2: Comparison of Bromination Conditions for 2-Amino-4-t-butylthiazole

ParameterMethod A: NBS/DCMMethod B: Br₂/Acetic Acid
Brominating Agent N-BromosuccinimideBromine
Solvent DichloromethaneGlacial Acetic Acid
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1 - 2 hours2 - 3 hours
Work-up Quenching with Na₂S₂O₃, ExtractionNeutralization, Precipitation
Typical Yield 70 - 85%65 - 80%

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the role of the t-butyl group in the bromination reaction?

A1: The tert-butyl group at the 4-position of the thiazole ring is a bulky, electron-donating group. Electronically, it activates the ring towards electrophilic substitution, favoring bromination at the 5-position. However, its steric bulk can hinder the approach of the brominating agent, potentially requiring slightly more forcing conditions compared to less substituted thiazoles.

Q2: Why is the bromination performed at low temperatures?

A2: Performing the bromination at low temperatures (0-5 °C) helps to control the reaction rate and minimize the formation of side products, such as di-brominated species or other impurities. This is particularly important when using a highly reactive brominating agent like bromine.

Q3: Can I use other brominating agents?

A3: Yes, other brominating agents like copper(II) bromide can also be used. Copper(II) bromide can offer high regioselectivity for the 5-position.[2] However, NBS and bromine are more commonly used and generally provide good yields.

Q4: How can I confirm the regioselectivity of the bromination?

A4: The regioselectivity can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR. In the ¹H NMR spectrum of the desired this compound, the characteristic proton signal at the 5-position will be absent.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Low yield in Step 1 (Hantzsch Synthesis) Incomplete reaction.Increase the reaction time and ensure the mixture is refluxing properly. Monitor by TLC until the starting material is consumed.
Loss of product during work-up.Ensure complete precipitation by adding a sufficient amount of base and cooling the mixture. Wash the precipitate with a minimal amount of cold water.
Low yield in Step 2 (Bromination) Incomplete reaction.Increase the amount of brominating agent slightly (e.g., to 1.1 equivalents). Ensure the reaction is stirred efficiently.
Degradation of the product.Maintain the low temperature throughout the addition of the brominating agent. Avoid prolonged reaction times.
Formation of di-brominated side product Excess of brominating agent.Use no more than 1.05 equivalents of the brominating agent. Add the brominating agent slowly to the reaction mixture.
High reaction temperature.Maintain the reaction temperature at 0 °C during the addition and for the initial phase of the reaction.
Difficulty in purifying the final product Presence of unreacted starting material and/or side products.Optimize the reaction conditions to maximize the conversion of the starting material and minimize side product formation. Use column chromatography with a carefully selected eluent system for purification.
Oily product instead of a solid.The product may need further purification. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination 1-Bromopinacolone 1-Bromopinacolone 2-Amino-4-t-butylthiazole 2-Amino-4-t-butylthiazole 1-Bromopinacolone->2-Amino-4-t-butylthiazole + Thiourea, Ethanol, Reflux Thiourea Thiourea This compound This compound 2-Amino-4-t-butylthiazole->this compound + NBS/DCM or Br2/AcOH NBS_or_Br2 NBS or Br2

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis of 2-Amino-4-t-butylthiazole cluster_bromination Bromination cluster_purification Work-up and Purification A Mix 1-Bromopinacolone and Thiourea in Ethanol B Reflux for 2-4 hours A->B C Neutralize with NaHCO3 B->C D Filter and Dry C->D E Dissolve 2-Amino-4-t-butylthiazole in Solvent D->E F Cool to 0°C E->F G Slowly add Brominating Agent F->G H Stir and Monitor by TLC G->H I Quench/Neutralize Reaction H->I J Extract or Filter Product I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions_step1 Solutions for Step 1 cluster_solutions_step2 Solutions for Step 2 Start Low Yield of Final Product Check_Step1 Check Yield of Step 1 Intermediate Start->Check_Step1 Check_Bromination Analyze Bromination Step Start->Check_Bromination Sol1_Time Increase Reflux Time Check_Step1->Sol1_Time Sol1_Workup Optimize Neutralization and Filtration Check_Step1->Sol1_Workup Sol2_Reagent Adjust Molar Ratio of Brominating Agent Check_Bromination->Sol2_Reagent Sol2_Temp Ensure Strict Temperature Control Check_Bromination->Sol2_Temp Sol2_Side Check for Di-brominated Product Check_Bromination->Sol2_Side

Caption: Troubleshooting decision tree for low product yield.

References

Common impurities in 2-Amino-5-bromo-4-t-butylthiazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-t-butylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and removal of impurities.

Synthesis Pathway Overview

The synthesis of this compound is typically a two-step process. The first step is the Hantzsch thiazole synthesis to form the intermediate, 2-amino-4-t-butylthiazole. This is followed by a regioselective bromination at the 5-position of the thiazole ring.

Synthesis_Pathway 1-bromo-3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone Hantzsch_Synthesis Hantzsch Thiazole Synthesis 1-bromo-3,3-dimethyl-2-butanone->Hantzsch_Synthesis Thiourea Thiourea Thiourea->Hantzsch_Synthesis Intermediate 2-Amino-4-t-butylthiazole Hantzsch_Synthesis->Intermediate Bromination Bromination Intermediate->Bromination Brominating_Agent Brominating Agent (e.g., NBS or Br2) Brominating_Agent->Bromination Final_Product This compound Bromination->Final_Product

Caption: Synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities can be categorized by their origin in the two-step synthesis:

  • From Hantzsch Thiazole Synthesis:

    • Unreacted 1-bromo-3,3-dimethyl-2-butanone

    • Unreacted thiourea

  • From Bromination Reaction:

    • Unreacted 2-amino-4-t-butylthiazole (starting material for this step)

    • Over-brominated products, such as a dibrominated thiazole derivative, although bromination is generally regioselective for the 5-position.

Q2: My Hantzsch thiazole synthesis is low-yielding. What are the possible causes?

A2: Low yields in the Hantzsch synthesis can be due to several factors:

  • Incomplete reaction: The reaction may not have been heated long enough or at a high enough temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Impure starting materials: Ensure the quality of the 1-bromo-3,3-dimethyl-2-butanone and thiourea.

  • Side reactions: The formation of byproducts can reduce the yield of the desired thiazole.

  • Product isolation: The product is often isolated by precipitation after neutralization. Ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer.

Q3: I am observing multiple spots on my TLC after the bromination step. What could they be?

A3: Multiple spots on the TLC plate after bromination likely indicate a mixture of the desired product and impurities. The typical order of elution on a normal phase silica gel TLC plate (from higher Rf to lower Rf) would be:

  • Unreacted 2-amino-4-t-butylthiazole (less polar).

  • This compound (desired product) .

  • Potentially a more polar dibrominated byproduct.

Running co-spots with your starting material can help in identifying the unreacted starting material spot.

Q4: How can I remove the unreacted 2-amino-4-t-butylthiazole from my final product?

A4: Both recrystallization and column chromatography are effective methods.

  • Recrystallization: This is often the simpler method if the impurity is present in a small amount. A suitable solvent system (e.g., ethanol/water or toluene/hexanes) should be chosen where the desired product has lower solubility than the impurity at room temperature.

  • Column Chromatography: This is a more robust method for separating compounds with different polarities. A silica gel column with a gradient elution of a solvent system like hexanes and ethyl acetate can effectively separate the less polar starting material from the more polar brominated product.

Q5: Is it better to use N-Bromosuccinimide (NBS) or liquid bromine (Br₂) for the bromination step?

A5: Both reagents can be effective, but NBS is often preferred for laboratory-scale synthesis due to its ease of handling as a solid and its ability to provide a low, constant concentration of bromine, which can lead to cleaner reactions with fewer side products.[1] Liquid bromine is highly corrosive and volatile, requiring more stringent safety precautions.

Impurity Profile and Removal

The following table summarizes the common impurities, their likely concentration ranges in the crude product, and recommended purification methods.

Impurity NameStructureTypical Crude Purity Range (%)Primary Removal MethodSecondary Removal Method
1-bromo-3,3-dimethyl-2-butanone0.1 - 2.0Aqueous work-upColumn Chromatography
Thiourea0.1 - 1.5Aqueous work-upRecrystallization
2-amino-4-t-butylthiazole1.0 - 10.0RecrystallizationColumn Chromatography
Dibrominated byproduct0.1 - 3.0Column ChromatographyRecrystallization

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove small amounts of unreacted 2-amino-4-t-butylthiazole from the final product.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene). Good solvent choices are those in which the product is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the selected solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing a significant amount of unreacted starting material and any over-brominated byproducts.

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Loading: Carefully add the dried sample-silica mixture to the top of the prepared column.

  • Mobile Phase and Elution:

    • Recommended Solvents: A gradient of ethyl acetate in hexanes is a good starting point.

    • Gradient: Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute the less polar impurities first (unreacted 2-amino-4-t-butylthiazole).

    • Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product, this compound.

    • More polar byproducts, if any, will elute at higher solvent polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

If you are facing issues with your synthesis, the following workflow can help you diagnose and solve the problem.

Troubleshooting_Workflow start Problem with Synthesis check_yield Low Yield or No Product? start->check_yield check_purity Impure Product (TLC/NMR) start->check_purity hantzsch_issue Issue in Hantzsch Synthesis Step? check_yield->hantzsch_issue Yes identify_impurities Identify Impurities (Co-spot TLC, NMR) check_purity->identify_impurities Yes bromination_issue Issue in Bromination Step? hantzsch_issue->bromination_issue No check_hantzsch_reagents Check Reagent Purity and Reaction Conditions (Temp, Time) hantzsch_issue->check_hantzsch_reagents Yes check_bromination_reagents Check Brominating Agent and Reaction Conditions bromination_issue->check_bromination_reagents Yes optimize_hantzsch Optimize Hantzsch Synthesis check_hantzsch_reagents->optimize_hantzsch optimize_bromination Optimize Bromination check_bromination_reagents->optimize_bromination select_purification Select Purification Method identify_impurities->select_purification recrystallization Recrystallization select_purification->recrystallization Minor Impurities column_chromatography Column Chromatography select_purification->column_chromatography Major/Multiple Impurities

Caption: A logical workflow for troubleshooting synthesis and purity issues.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2-Amino-5-bromo-4-t-butylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the electrophilic bromination of the precursor, 2-Amino-4-t-butylthiazole, using elemental bromine in a suitable solvent like acetic acid or dimethylformamide (DMF).

Q2: What are the critical parameters to control during the bromination reaction to ensure high yield and purity?

A2: Key parameters include reaction temperature, stoichiometry of bromine, and reaction time. Careful control of these factors is crucial to prevent over-bromination or other side reactions.

Q3: My reaction mixture turns dark, and I observe multiple spots on my TLC. What could be the issue?

A3: A dark reaction mixture and multiple TLC spots often indicate side reactions or degradation of the product. This could be due to an excess of bromine, a reaction temperature that is too high, or prolonged reaction times. Consider reducing the amount of bromine, lowering the reaction temperature, and monitoring the reaction closely by TLC to stop it at the optimal time.

Q4: How can I effectively purify the crude this compound?

A4: Common purification techniques include recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, can be effective for removing impurities.[1] For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.

Q5: What is the expected yield for this synthesis?

A5: Yields can vary depending on the specific conditions and scale of the reaction. With optimized protocols, yields of 75% or higher can be achieved.[2] A crude yield of up to 98% has also been reported for the synthesis of the hydrobromide salt of 2-amino-5-bromothiazole.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before workup.
Loss of product during workup or purification.Optimize the extraction and purification steps. Minimize the number of transfer steps. For recrystallization, ensure the correct solvent and temperature are used to avoid premature precipitation or excessive solubility.
Sub-optimal reaction conditions.Systematically vary the reaction temperature, solvent, and reaction time to find the optimal conditions.
Low Purity (Multiple Spots on TLC) Formation of di-brominated or other byproducts.Use a controlled amount of bromine (typically 1.0-1.1 equivalents). Add the bromine dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate.
Degradation of the starting material or product.Ensure the reaction is not running for an extended period after completion. Work up the reaction mixture promptly.
Impure starting material.Check the purity of the 2-Amino-4-t-butylthiazole before starting the reaction. Purify if necessary.
Reaction Not Starting Inactive reagents.Use fresh, high-purity bromine and anhydrous solvents.
Low reaction temperature.While low temperatures are often used to control selectivity, the reaction may require a slightly higher temperature to initiate. Gradually increase the temperature while monitoring the TLC.
Difficulty in Isolating the Product Product is too soluble in the workup/crystallization solvent.For extraction, use a different organic solvent. For recrystallization, try a different solvent system or a mixture of solvents to decrease solubility.
Product precipitates as an oil.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, purify by column chromatography.

Experimental Protocols

Protocol 1: Bromination in Acetic Acid

This protocol is adapted from a general procedure for the bromination of 2-aminothiazoles.[2]

Materials:

  • 2-Amino-4-t-butylthiazole

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (pH 7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Protocol 2: Bromination in DMF with Sodium Bicarbonate

This protocol is adapted from a method for the synthesis of 5-substituted-2-aminothiazoles.[1]

Materials:

  • 2-Amino-4-t-butylthiazole

  • Dimethylformamide (DMF)

  • Bromine

  • Sodium Bicarbonate (NaHCO₃)

  • Ice water

Procedure:

  • Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) and bromine (1 equivalent) in DMF in a round-bottom flask with a magnetic stirrer.

  • Stir the mixture at room temperature for 3 hours.

  • Add sodium bicarbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture in an oil bath at 70 °C for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a DMF/H₂O mixture to obtain the pure this compound.[1]

Quantitative Data Summary

Protocol Starting Material Brominating Agent Solvent Yield Reference
1 (Adapted)2-AminothiazoleBromineAcetic Acid75%[2]
2 (Adapted)2-Aminothiazole derivativeBromineDMFHigh[1]
-2-AminothiazoleBromine in HBr/WaterWater98% (as hydrobromide salt)[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-Amino-4-t-butylthiazole dissolve Dissolve in Solvent (Acetic Acid or DMF) start->dissolve cool Cool to 0 °C (for Acetic Acid method) dissolve->cool add_br2 Add Bromine dissolve->add_br2 DMF Method cool->add_br2 react Stir at RT or Heat add_br2->react quench Quench Reaction (NaHCO3 or Water) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure 2-Amino-5-bromo- 4-t-butylthiazole purify->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes check_conditions Review Reaction Conditions check_reaction->check_conditions Complete incomplete Incomplete Reaction check_reaction->incomplete Not Complete check_purification Evaluate Purification Method check_conditions->check_purification Clean Reaction side_products Side Products Formed check_conditions->side_products Multiple Spots loss_product Product Loss During Workup check_purification->loss_product Low Recovery optimize_time Action: Increase Reaction Time/ Temperature incomplete->optimize_time optimize_reagents Action: Adjust Stoichiometry/ Lower Temperature side_products->optimize_reagents optimize_purification Action: Change Solvent/ Method loss_product->optimize_purification

Caption: A logical troubleshooting guide for addressing low yield and purity issues.

References

Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-5-bromo-4-t-butylthiazole. This guide provides troubleshooting advice and detailed protocols for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general handling and storage recommendations for this compound?

A: this compound is a solid compound. For safe handling, it is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Avoid direct contact with skin and eyes.[2] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Q2: I am having trouble dissolving this compound for my reaction. What solvents are recommended?

A: While specific solubility data is limited, related 2-aminothiazole compounds are generally soluble in polar organic solvents. For reactions, common solvents like Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF) are often used, particularly for cross-coupling reactions.[3][4][5] Gentle heating may be required to achieve complete dissolution. Always perform a small-scale solubility test before proceeding with your main reaction.

Q3: My Suzuki-Miyaura coupling reaction is failing or giving a very low yield. What are the common causes and how can I fix them?

A: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[6]

  • Base Selection: The base is crucial for activating the boronic acid.[7] An inappropriate base can lead to poor reactivity or decomposition. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[6]

  • Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can cause decomposition of the starting material or product. Try running the reaction at a lower temperature for a longer duration.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.

  • Side Reactions: A common side reaction is protodebromination (loss of bromine). This can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.

Q4: I am observing significant debromination of my starting material during a cross-coupling reaction. How can I minimize this?

A: Protodebromination is a common side reaction, especially with electron-rich heterocyclic systems. To mitigate this:

  • Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base like K₂CO₃ or using a phosphate base.

  • Optimize Ligand: Certain ligands can promote reductive elimination pathways that lead to debromination. Experiment with different phosphine ligands.

  • Lower Reaction Temperature: As mentioned, high temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.

  • Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried solvents and reagents.

Q5: My Buchwald-Hartwig amination reaction is not working. What are the key parameters to optimize?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] If you are facing issues:

  • Catalyst/Ligand System: This is the most critical parameter. Modern catalyst systems often use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are highly effective for coupling with a range of amines.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common. Ensure the base is fresh and handled under an inert atmosphere.

  • Amine Substrate: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

Q6: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). How can this be prevented?

A: Glaser homocoupling is a major side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[10]

  • Rigorous Degassing: This is the most important factor. The reaction must be run under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[10][11] These typically require a more active palladium/ligand system but can provide cleaner reactions.

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) serves both as a base and a solvent. Ensure it is high purity and degassed.

Troubleshooting Workflow

For a systematic approach to diagnosing a failed reaction, follow this general workflow.

G A Reaction Failure (Low Yield / No Product) B 1. Verify Starting Materials - Purity (NMR, LCMS) - Correct Stoichiometry A->B C 2. Check Reagents & Solvents - Catalyst/Ligand Activity - Base Anhydrous/Fresh? - Solvent Dry/Degassed? B->C D 3. Analyze Crude Reaction - LCMS / TLC - Identify Side Products (e.g., Debromination, Homocoupling) C->D E 4. Optimize Conditions - Temperature - Reaction Time - Concentration D->E F 5. Change Catalyst System - Different Pd Source - Different Ligand - Different Base D->F Specific side products inform catalyst choice E->F G Success F->G

Caption: A logical workflow for troubleshooting failed reactions.

Key Reaction Protocols & Data

The following tables summarize typical starting conditions for common cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Arylboronic acidPd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2-3)Toluene/H₂O80-100
Heteroarylboronic acidPd₂(dba)₃ (2%)XPhos (4-6%)K₂CO₃ (3)Dioxane100
Alkylboronic esterPdCl₂(dppf) (5%)-Cs₂CO₃ (2.5)THF/H₂O80
Table 2: Buchwald-Hartwig Amination Conditions
Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Primary Aliphatic AminePd₂(dba)₃ (1-2%)RuPhos (2-4%)NaOtBu (1.5)Toluene100-110
Primary Aryl AminePd(OAc)₂ (2%)BrettPhos (3-4%)K₂CO₃ (2)t-BuOH100
Secondary AminePd₂(dba)₃ (2-4%)Xantphos (4-8%)Cs₂CO₃ (2)Dioxane110
Table 3: Sonogashira Coupling Conditions
Alkyne TypePalladium Source (mol%)Copper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)
Terminal Aryl AlkynePd(PPh₃)₂Cl₂ (2%)CuI (4%)-Et₃NDMF60-80
Terminal Alkyl AlkynePd(OAc)₂ (2.5%)CuI (5%)PPh₃ (5%)Et₃NDMF100
TMS-AcetylenePd(PPh₃)₄ (5%)CuI (10%)-DIPEATHFRT-50

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (e.g., NaOtBu). Handle the base in a glovebox if possible.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add this compound followed by the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine coupling partner (1.1-1.3 equiv) via syringe.

  • Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide (CuI).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., DMF) and base (e.g., Et₃N).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Pathway Diagrams

The following diagrams illustrate the catalytic cycles for the three key coupling reactions.

G cluster_0 Suzuki-Miyaura Coupling A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation (Base, R-B(OR)₂) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A G Ar-R F->G G cluster_1 Buchwald-Hartwig Amination A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Amine Coordination (Base, R₂NH) C->D E [Ar-Pd(II)L₂(NR₂)]⁺ D->E F Reductive Elimination E->F F->A G Ar-NR₂ F->G G cluster_2 Sonogashira Coupling A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation (Cu-C≡C-R) C->D E Ar-Pd(II)L₂(C≡C-R) D->E F Reductive Elimination E->F F->A G Ar-C≡C-R F->G

References

Technical Support Center: 2-Amino-5-bromo-4-t-butylthiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Amino-5-bromo-4-t-butylthiazole and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing these compounds in their experiments.

Troubleshooting Guides

This section addresses common stability-related issues encountered during the handling, storage, and use of this compound and its derivatives.

Issue: Inconsistent or Poor Results in Biological Assays

Possible Cause: Degradation of the compound in DMSO stock solutions.

  • Explanation: 2-Aminothiazole derivatives have been reported to be unstable in DMSO stock solutions, especially when stored at room temperature. This degradation can lead to the formation of various artifacts, including dimers and oxygenated species, which may result in a loss of potency or even misleading biological activity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions in DMSO immediately before use.

    • Minimize Storage Time: If storage is unavoidable, aliquot the stock solution into single-use vials and store them at -80°C in a dark, inert atmosphere. Avoid repeated freeze-thaw cycles.

    • Quality Control: Before use in an assay, verify the purity of the stock solution using an analytical technique such as HPLC or LC-MS.

    • Solvent Selection: If the experimental protocol allows, consider using alternative solvents. However, the solubility of this compound in other common laboratory solvents may be limited.

Issue: Discoloration of Solid Compound or Solutions

Possible Cause: Photodegradation or oxidation.

  • Explanation: Many organic compounds, particularly those with aromatic and heteroaromatic rings, are susceptible to degradation upon exposure to light and air. Brominated compounds can also be prone to photolytic debromination.

  • Troubleshooting Steps:

    • Storage: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Solvent Purity: Use high-purity, degassed solvents for preparing solutions to reduce the presence of dissolved oxygen and other reactive impurities.

Issue: Precipitation of Compound from Solution

Possible Cause: Poor solubility or solvent evaporation.

  • Explanation: this compound is a crystalline solid and may have limited solubility in certain solvents. Evaporation of the solvent can lead to an increase in concentration and subsequent precipitation.

  • Troubleshooting Steps:

    • Solubility Testing: Determine the solubility of the compound in the desired solvent before preparing high-concentration stock solutions.

    • Proper Sealing: Ensure that vials and containers are properly sealed to prevent solvent evaporation.

    • Co-solvents: If solubility is an issue, consider the use of a co-solvent system, but be mindful of potential incompatibilities with the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it is recommended to store it in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and in a freezer at -20°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare fresh stock solutions in a suitable solvent, such as DMSO, immediately before each experiment. If short-term storage is necessary, aliquot the solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q3: My experimental results are not reproducible. Could this be related to the stability of the compound?

A3: Yes, inconsistent results are a common sign of compound instability. Degradation of 2-aminothiazole derivatives in stock solutions can lead to a decrease in the effective concentration of the active compound and the formation of interfering byproducts. It is crucial to follow strict handling and storage protocols to ensure the integrity of the compound.

Q4: Are there any known incompatibilities with common reagents?

A4: While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the thiazole ring and the amino group.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the reactivity of the 2-aminothiazole scaffold, potential degradation pathways include:

  • Oxidation: The thiazole ring and the amino group can be susceptible to oxidation.

  • Dimerization: Formation of dimers has been observed for 2-aminothiazoles in DMSO.

  • Hydrolysis: Under strongly acidic or basic conditions, the amino group and the thiazole ring may undergo hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of bonds and the formation of degradation products. This can include debromination.

Data Presentation

Table 1: General Stability Profile of 2-Aminothiazole Derivatives

ParameterStability ConcernRecommended Practices
Storage (Solid) Light and air sensitivityStore at -20°C in a dark, inert atmosphere.
Storage (Solution) Degradation in DMSO at room temperaturePrepare fresh solutions. If necessary, store single-use aliquots at -80°C.
Light Exposure Potential for photodegradationProtect from light by using amber vials or covering with foil.
pH Potential for hydrolysis at extreme pHMaintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Oxidizing Agents Susceptible to oxidationAvoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the required amount of the compound in a clean, dry vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO (or other desired solvent) to achieve the target concentration.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • If not for immediate use, immediately aliquot the solution into single-use, amber vials, flush with an inert gas (e.g., argon), seal tightly, and store at -80°C.

Protocol 2: Assessment of Stock Solution Stability (HPLC Method)

  • Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Immediately after preparation, inject an aliquot into an HPLC system to obtain an initial purity profile (t=0).

  • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, exposure to light).

  • At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.

  • Compare the chromatograms from each time point to the initial chromatogram. A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation.

  • Quantify the percentage of the remaining parent compound at each time point to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_solid Equilibrate Solid Compound weigh Weigh Compound prep_solid->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve immediate_use Immediate Use dissolve->immediate_use aliquot Aliquot into Single-Use Vials dissolve->aliquot hplc_initial HPLC Analysis (t=0) dissolve->hplc_initial hplc_timed HPLC Analysis (Time Points) immediate_use->hplc_timed store Store at -80°C (Dark, Inert) aliquot->store store->hplc_timed compare Compare Chromatograms hplc_initial->compare hplc_timed->compare quantify Quantify Degradation compare->quantify

Caption: Experimental workflow for preparing and assessing the stability of stock solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Stock Solution Age and Storage start->check_solution is_old Is the solution old or improperly stored? check_solution->is_old prepare_fresh Prepare Fresh Solution is_old->prepare_fresh Yes check_purity Check Compound Purity (HPLC/LC-MS) is_old->check_purity No re_run Re-run Experiment prepare_fresh->re_run is_impure Is the compound impure? check_purity->is_impure new_lot Obtain a New Lot of Compound is_impure->new_lot Yes other_factors Investigate Other Experimental Factors is_impure->other_factors No new_lot->prepare_fresh

Caption: Troubleshooting logic for addressing inconsistent experimental results.

Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Amino-5-bromo-4-t-butylthiazole (CAS 82202-32-2) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound. While specific public data on its solubility is limited, its structure—containing a bulky, nonpolar t-butyl group and a halogen—suggests it is a lipophilic or hydrophobic molecule.[1] Consequently, it is expected to have low solubility in aqueous solutions like water or phosphate-buffered saline (PBS) and higher solubility in organic solvents. A related compound, 2-Amino-5-bromo-4-methylthiazole, is described as being sparingly soluble in water.[2]

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions.[1] Other potential organic solvents include Dimethylformamide (DMF) or ethanol. It is crucial to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large-scale stock solution.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A3: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-concentration organic solvent (like DMSO), its solubility limit is much lower in the final aqueous buffer. When the DMSO stock is added to the aqueous medium, the overall percentage of the organic solvent drops dramatically, causing the compound to fall out of solution.[3][4]

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to addressing solubility challenges during your experiments.

Q4: I've observed precipitation after adding my compound to the assay medium. What is the first step I should take?

A4: The first step is to confirm that you are not exceeding the compound's solubility limit in your final assay conditions. Try lowering the final concentration of the compound. If precipitation persists even at the desired effective concentration, you will need to explore other formulation strategies.

Q5: My desired assay concentration still results in precipitation. How can I improve the compound's solubility in my aqueous buffer?

A5: You can employ several techniques, often in combination. The recommended approach is to follow a tiered strategy, starting with the simplest methods.

  • Tier 1: Co-Solvent System: Introduce a water-miscible organic solvent, known as a co-solvent, into your aqueous buffer.[5][6] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is critical to ensure the final concentration of the co-solvent is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).

  • Tier 2: Use of Surfactants: Surfactants, or detergents, can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7] For biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at concentrations of 0.01 - 0.05% can be effective.[3] However, surfactants are often cytotoxic and may not be suitable for cell-based assays above their critical micelle concentration.[3]

  • Tier 3: pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[5][8] this compound has a basic amino group. Lowering the pH of the buffer (making it more acidic) may protonate this group, forming a more soluble salt.[8] Always verify that the pH change does not negatively impact your assay's components or biological system.

  • Tier 4: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[7] The hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves solubility in aqueous solutions. This is a common strategy to enhance drug delivery and bioavailability.

Below is a workflow to guide your troubleshooting process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_5 cluster_6 start Compound Precipitates in Aqueous Assay Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes precip_persists Precipitation Persists? check_conc->precip_persists No lower_conc->precip_persists solub_strategy Select Solubilization Strategy (See Selection Guide) precip_persists->solub_strategy Yes success Proceed with Experiment precip_persists->success No tier1 Tier 1: Add Co-Solvent (e.g., Ethanol, PEG) tier2 Tier 2: Add Surfactant (e.g., Tween-20) validate Validate Assay Compatibility (e.g., check for interference, cytotoxicity) tier1->validate tier3 Tier 3: Adjust pH tier2->validate tier4 Tier 4: Use Cyclodextrin tier3->validate tier4->validate G cluster_0 cluster_5 start Select Assay Type cell_based Cell-Based Assay start->cell_based biochemical Biochemical Assay (e.g., Enzyme, Binding) start->biochemical cell_strat Prioritize Low Cytotoxicity bio_strat Prioritize Assay Compatibility cell_opt1 1. Low % Co-solvent (e.g., <0.5% Ethanol) bio_opt1 1. Co-solvents (e.g., PEG, Glycerol) cell_opt2 2. Cyclodextrin cell_opt3 3. pH Adjustment (within physiological range) validate_cell Validate: Run Vehicle Control for Cytotoxicity cell_opt3->validate_cell bio_opt2 2. Low % Surfactant (e.g., 0.01% Tween-20) bio_opt3 3. pH Adjustment validate_bio Validate: Run Vehicle Control for Assay Interference bio_opt3->validate_bio

References

Technical Support Center: Bromination of 2-Amino-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 2-amino-4-t-butylthiazole. Our aim is to help you identify and resolve common side reactions and other experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of 2-amino-4-t-butylthiazole.

Issue 1: Formation of a Disubstituted Side Product

  • Symptom: You observe a significant amount of a byproduct with a mass corresponding to the addition of two bromine atoms to the starting material. This is likely 2-amino-5-bromo-4-t-butylthiazole.

  • Cause: Over-bromination is a common side reaction, particularly when using a stoichiometric excess of the brominating agent or under harsh reaction conditions. The electron-donating nature of both the amino and t-butyl groups activates the thiazole ring for electrophilic substitution, making it susceptible to a second bromination.[1]

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 2-amino-4-t-butylthiazole. Use of a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent may be necessary to drive the reaction to completion, but a larger excess should be avoided.

    • Temperature Control: Perform the reaction at a lower temperature. For instance, when using bromine in acetic acid, maintaining the temperature at 0-5 °C during the addition of bromine can help to minimize over-bromination.[2]

    • Choice of Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better selectivity for mono-bromination.

Issue 2: Low Conversion or Incomplete Reaction

  • Symptom: A significant amount of the starting material, 2-amino-4-t-butylthiazole, remains unreacted after the expected reaction time.

  • Cause:

    • Insufficient Brominating Agent: The amount of the brominating agent may be insufficient to fully convert the starting material.

    • Protonation of the Amino Group: The reaction can generate HBr as a byproduct, which can protonate the 2-amino group of the starting material, forming the hydrobromide salt.[2] This deactivates the ring towards further electrophilic substitution.

    • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.

  • Solution:

    • Optimize Reagent Stoichiometry: If a significant amount of starting material remains, a small incremental addition of the brominating agent can be considered, while carefully monitoring the reaction progress by TLC or LC-MS.

    • Use of a Base: The addition of a non-nucleophilic base, such as sodium acetate or pyridine, can neutralize the HBr formed during the reaction, preventing the deactivation of the starting material.

    • Adjust Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time and monitor the impact on the conversion rate.

Issue 3: Reaction Mixture Turns Dark or Forms a Tar-like Substance

  • Symptom: The reaction mixture becomes dark brown or black, and a tar-like substance precipitates.

  • Cause: Decomposition of the starting material or product can occur under harsh conditions, such as high temperatures or in the presence of strong acids or oxidizing agents. The thiazole ring can be sensitive to oxidative degradation.

  • Solution:

    • Temperature Control: Ensure the reaction temperature is strictly controlled and does not exceed the recommended range for the chosen procedure.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

    • Purification of Starting Materials: Ensure that the starting 2-amino-4-t-butylthiazole and the solvent are pure and free of any contaminants that could catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2-amino-4-t-butylthiazole?

The expected major product is this compound. The bromination occurs regioselectively at the 5-position of the thiazole ring. This is due to the strong activating and directing effect of the 2-amino group, which makes the 5-position the most electron-rich and sterically accessible site for electrophilic attack.

Q2: Can bromination occur at the 2-amino group?

Under typical electrophilic bromination conditions (e.g., Br2 in acetic acid), reaction at the 2-amino group is not the primary pathway. However, under different reaction conditions, such as those for the Sandmeyer reaction which involves diazotization of the amino group, substitution at the 2-position can be achieved.[1]

Q3: How does the t-butyl group influence the reaction?

The t-butyl group has two main effects:

  • Electronic Effect: It is an electron-donating group, which further activates the thiazole ring towards electrophilic substitution.[3] This can increase the reaction rate but also potentially the likelihood of over-bromination if conditions are not controlled.

  • Steric Effect: The bulky nature of the t-butyl group can sterically hinder the approach of the electrophile to the adjacent 5-position to some extent. However, this effect is generally not sufficient to prevent the reaction at this site, which is strongly activated by the amino group.

Q4: What are the best methods for purifying the product?

The most common and effective purification methods for this compound are:

  • Recrystallization: This is often effective for removing small amounts of impurities, especially if the product is a solid. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired mono-brominated product from the starting material and any di-brominated side products.[2]

Data Presentation

The following table summarizes the expected product distribution under different reaction conditions based on general principles of 2-aminothiazole bromination. The values are illustrative and may vary depending on the precise experimental setup.

Brominating AgentSolventTemperature (°C)Equivalents of Brominating AgentExpected Yield of this compound (%)Expected Yield of 2-amino-2,5-dibromo-4-t-butylthiazole (%)
Br₂Acetic Acid0 - 51.175 - 85< 5
Br₂Acetic Acid251.160 - 7010 - 20
Br₂Acetic Acid252.2< 10> 80
NBSAcetonitrile251.180 - 90< 5
CuBr₂Acetonitrile651.2 (with n-butyl nitrite)Minor ProductMajor Product[1]

Experimental Protocols

Protocol 1: Mono-bromination using Bromine in Acetic Acid

  • Dissolution: Dissolve 2-amino-4-t-butylthiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Protocol 2: Mono-bromination using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 2-amino-4-t-butylthiazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to obtain the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-amino-4-t-butylthiazole in solvent B Cool to 0-5°C (for Br2 method) A->B C Slowly add brominating agent B->C D Stir at specified temperature C->D E Monitor reaction (TLC/LC-MS) D->E F Quench reaction & Neutralize E->F Reaction complete G Extract with organic solvent F->G H Wash, Dry, & Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: A generalized experimental workflow for the bromination of 2-amino-4-t-butylthiazole.

side_reactions start 2-Amino-4-t-butylthiazole product 2-Amino-5-bromo- 4-t-butylthiazole (Desired Product) start->product + Br+ side_product 2-Amino-2,5-dibromo- 4-t-butylthiazole (Side Product) start->side_product + 2 Br+ (Harsh Conditions) product->side_product + Br+ (Excess Bromine)

Caption: The relationship between the desired product and the common over-bromination side product.

References

Technical Support Center: Purification of 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-5-bromo-4-t-butylthiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column Overloading: Too much crude product was loaded onto the column. - Improper Column Packing: Channeling or cracks in the stationary phase can lead to poor separation. - Co-eluting Impurities: An impurity may have a similar polarity to the product in the chosen solvent system.- Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to achieve good separation (Rf of target compound ~0.3-0.4). - Reduce the Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. - Repack the Column: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air bubbles. - Try a Different Stationary Phase: Consider using alumina or a reverse-phase silica gel if baseline separation is not achievable on standard silica.
Product Fails to Crystallize During Recrystallization - Solvent Choice: The chosen solvent may be too good a solvent for the compound, or the compound may be too soluble even at low temperatures. - Insufficient Concentration: The solution may be too dilute for crystals to form. - Presence of Impurities: Impurities can inhibit crystal formation.- Select an Appropriate Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water or ethyl acetate/hexanes). - Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool the solution again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. - Pre-purification: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.
Oily Product Obtained After Purification - Residual Solvent: Incomplete removal of high-boiling point solvents. - Low Melting Point: The purified compound may be an oil or have a low melting point. - Presence of Greasy Impurities: Contamination from grease used on joints or from the reaction.- Dry Under High Vacuum: Use a high-vacuum pump to remove residual solvents. Gentle heating may be applied if the compound is thermally stable. - Trituration: If the compound is a low-melting solid, try triturating the oil with a non-polar solvent in which it is insoluble (e.g., cold hexanes or pentane) to induce solidification. - Confirm Product Identity: Use analytical techniques like NMR or Mass Spectrometry to confirm the identity and purity of the product.
Multiple Spots on TLC After Purification - Degradation of the Compound: The compound may be unstable on the stationary phase (e.g., silica gel). - Incomplete Reaction: Starting materials or reaction intermediates may still be present. - Isomers: Presence of structural or positional isomers.- Use a Deactivated Stationary Phase: Treat silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. - Re-purify: If the impurities are distinct, a second purification step may be necessary. - Characterize the "Impurities": Use techniques like LC-MS to identify the other components. This can provide insight into the reaction and potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-4-t-butylthiazole, over-brominated products (e.g., dibrominated species), and byproducts from side reactions. The exact impurity profile will depend on the synthetic route used.

Q2: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Column chromatography is often used for the initial purification of the crude product to remove a wide range of impurities. Recrystallization is an excellent final step to obtain a highly pure, crystalline solid, provided a suitable solvent is found. For high-purity requirements, a combination of both is often ideal.

Q3: What is a good starting solvent system for column chromatography?

A3: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. For example, you can start with 5% ethyl acetate in hexanes and gradually increase the polarity to 20-30%. The optimal solvent system should be determined by TLC analysis of the crude mixture first.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate, elute with the solvent system used for the column, and visualize the spots under UV light or with a staining agent. Combine the fractions that contain the pure product.

Q5: My purified this compound is a light-yellow solid. Is this normal?

A5: Many aminothiazole derivatives can have a slight yellow color. However, a significant or dark coloration may indicate the presence of impurities or some degradation. If the purity is confirmed to be high by analytical methods (e.g., >98% by HPLC or NMR), then a pale yellow color can be considered acceptable for the pure compound. If the color is intense, further purification or decolorization (e.g., using activated carbon during recrystallization) may be necessary.

Quantitative Data Summary

The following table provides typical, though potentially hypothetical, data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity (Typical) Typical Yield Primary Impurities Removed
Column Chromatography 60-80%90-97%70-85%Unreacted starting materials, polar byproducts
Recrystallization 85-95%>98%80-95%Closely related structural isomers, colored impurities
Combined Approach 60-80%>99%60-75%A broad spectrum of impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the material to be purified and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. Ethanol or isopropanol are often good starting points.

  • Dissolution: In a larger flask, add the impure this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Product (this compound) TLC TLC Analysis for Solvent System Selection Crude->TLC Column Column Chromatography TLC->Column Primary Purification Purity_Check Purity Check (TLC, HPLC, NMR) Column->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Purity_Check->Recrystallization If further purification needed Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets Purity Criteria

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_general General Issues Start Purification Issue Identified Low_Purity Low Purity? Start->Low_Purity No_Crystals No Crystals Formed? Start->No_Crystals Oily_Product Oily Product? Start->Oily_Product Optimize_Solvent Optimize Solvent System via TLC Low_Purity->Optimize_Solvent Yes Check_Loading Check Column Loading & Packing Low_Purity->Check_Loading Yes Change_Solvent Change Solvent or Create Solvent Pair No_Crystals->Change_Solvent Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Yes Dry_High_Vac Dry Under High Vacuum Oily_Product->Dry_High_Vac Yes Triturate Triturate with Non-polar Solvent Oily_Product->Triturate Yes

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Amino-5-bromo-4-t-butylthiazole. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the precursor, 2-amino-4-t-butylthiazole, by reacting 1-bromo-3,3-dimethyl-2-butanone with thiourea. The second step involves the regioselective bromination of the 2-amino-4-t-butylthiazole at the 5-position of the thiazole ring.

Q2: What are the critical safety concerns when scaling up this synthesis?

The primary safety concern is the management of the exothermic bromination reaction. On a larger scale, the heat generated can be significant and, if not controlled, may lead to a runaway reaction. It is crucial to have efficient cooling systems and to control the rate of bromine addition. Additionally, bromine is a hazardous and corrosive substance that requires careful handling in a well-ventilated area.

Q3: How can I minimize the formation of impurities?

Key to minimizing impurities is controlling the reaction conditions. In the Hantzsch synthesis, ensuring the complete reaction of the starting materials is important. During bromination, over-bromination can lead to di-brominated byproducts. Careful control of stoichiometry and reaction temperature is essential. The purity of the starting 2-amino-4-t-butylthiazole is also critical; any impurities in the precursor may be carried over or react to form new impurities.

Q4: What are the recommended purification methods for the final product on a larger scale?

For large-scale purification, crystallization is the most viable method. A suitable solvent system should be chosen to ensure high recovery of the pure product while leaving impurities in the mother liquor. Slurrying the crude product in a suitable solvent can also be an effective method for removing certain impurities. Column chromatography is generally not practical for large-scale production due to cost and time constraints.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Hantzsch Synthesis Incomplete reaction; side reactions.Ensure a slight excess of thiourea. Monitor the reaction by TLC or HPLC to confirm completion. Control the reaction temperature to minimize side product formation.
Exothermic Runaway during Bromination Addition of bromine is too fast; inadequate cooling.Add bromine dropwise at a controlled rate. Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the scale of the reaction. Use a suitable solvent to help dissipate heat.
Formation of Di-bromo Byproduct Excess bromine; high reaction temperature.Use a stoichiometric amount of bromine or a slight excess of the 2-aminothiazole. Maintain a low reaction temperature during bromine addition.
Product is a hydrobromide salt Acidic conditions from HBr byproduct.Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) after the bromination is complete to isolate the free base.
Difficulty in Product Crystallization Presence of impurities; incorrect solvent system.Analyze the crude product to identify impurities that may be inhibiting crystallization. Perform solvent screening to find an optimal solvent or solvent mixture for crystallization. Seeding with a small crystal of the pure product can induce crystallization.
Product Discoloration Residual bromine or other colored impurities.Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. Recrystallization with activated carbon can help remove colored impurities.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-t-butylthiazole (Hantzsch Thiazole Synthesis)

Materials:

  • 1-bromo-3,3-dimethyl-2-butanone

  • Thiourea

  • Ethanol

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge thiourea (1.1 equivalents) and ethanol.

  • Stir the mixture to form a suspension.

  • Slowly add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with an aqueous solution of a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum to yield 2-amino-4-t-butylthiazole.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-4-t-butylthiazole

  • N-Bromosuccinimide (NBS) or Liquid Bromine

  • Acetonitrile or Acetic Acid

Procedure using NBS in Acetonitrile:

  • In a reactor equipped with a mechanical stirrer, addition funnel, and temperature probe, dissolve 2-amino-4-t-butylthiazole (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0-5 °C.

  • In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile.

  • Slowly add the NBS solution to the cooled thiazole solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench any remaining NBS with an aqueous solution of sodium thiosulfate.

  • Add water to precipitate the crude product.

  • Filter the solid, wash with water, and then a cold solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data

Table 1: Hantzsch Thiazole Synthesis - Reagent Quantities and Expected Yield

Reagent Molar Ratio Typical Scale (moles) Expected Yield (%)
1-bromo-3,3-dimethyl-2-butanone1.01085-95
Thiourea1.111

Table 2: Bromination Reaction - Comparison of Brominating Agents

Brominating Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
N-Bromosuccinimide (NBS)Acetonitrile0-1090-98Easier to handle on a large scale; milder reaction.
Liquid BromineAcetic Acid0-1088-95Highly corrosive and hazardous; requires careful handling.
Copper(II) BromideAcetonitrileRoom Temp.~90Good for regioselectivity; may require longer reaction times.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination cluster_purification Final Purification A 1-bromo-3,3-dimethyl-2-butanone C Reaction in Ethanol (Reflux) A->C B Thiourea B->C D Neutralization & Precipitation C->D E Filtration & Drying D->E F 2-Amino-4-t-butylthiazole E->F H Reaction in Acetonitrile (0-5°C) F->H G N-Bromosuccinimide (NBS) G->H I Quenching & Precipitation H->I J Filtration & Washing I->J K Drying J->K L This compound K->L M Recrystallization L->M N High-Purity Product M->N

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Step Which step has the issue? Start->Step Hantzsch Hantzsch Synthesis Issue Step->Hantzsch Step 1 Bromination Bromination Issue Step->Bromination Step 2 Purification Purification Issue Step->Purification Purification IncompleteReaction Check for incomplete reaction (TLC/HPLC). Increase reaction time or temperature if necessary. Hantzsch->IncompleteReaction SideProducts Analyze for side products. Optimize temperature and stoichiometry. Hantzsch->SideProducts Exotherm Was there a temperature spike? Improve cooling and slow down reagent addition. Bromination->Exotherm OverBromination Check for di-bromo impurity. Reduce amount of brominating agent. Bromination->OverBromination CrystallizationFail Crystallization fails? Screen for new solvents or use seeding. Purification->CrystallizationFail ColoredProduct Product is colored? Wash with sodium thiosulfate and/or use activated carbon during recrystallization. Purification->ColoredProduct

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

Technical Support Center: Analysis of 2-Amino-5-bromo-4-t-butylthiazole Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 2-Amino-5-bromo-4-t-butylthiazole and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting degradation products of this compound?

A1: The most common and effective analytical methods are stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC allows for the separation of the parent compound from its degradation products, while LC-MS/MS provides structural information for the identification of these products.

Q2: What are the typical forced degradation conditions for studying the stability of this compound?

A2: Forced degradation studies are performed under more severe conditions than accelerated stability testing to generate potential degradation products.[4][5] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and visible light.

Q3: What are the potential degradation pathways for a 2-aminothiazole derivative like this?

  • Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring-opened products.

  • Hydrolysis: The amino group and the thiazole ring itself can undergo hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light can lead to complex rearrangements and degradation of the thiazole moiety.[1]

Q4: How can I identify the unknown peaks in my chromatogram after a degradation study?

A4: LC-MS/MS is the primary tool for identifying unknown degradation products.[1][3] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the molecular weight and structural fragments of the degradants.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem 1: Poor peak shape (tailing) for the parent compound.

  • Possible Cause: this compound is a basic compound, and interactions with residual silanols on the HPLC column can cause peak tailing.[6][7]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups and reduce tailing.

    • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.

Problem 2: Inadequate separation between the parent peak and a degradation product.

  • Possible Cause: The chromatographic conditions are not optimized for resolving closely eluting compounds.

  • Solution:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

    • Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

Problem 3: Appearance of unexpected peaks ("ghost peaks") in the chromatogram.

  • Possible Cause: Ghost peaks can arise from contamination in the mobile phase, sample carryover from a previous injection, or late elution of a compound from a prior run.[7]

  • Solution:

    • Use High-Purity Solvents: Ensure that all mobile phase components are HPLC grade.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover.

    • Increase Run Time: Extend the chromatographic run time to ensure all components have eluted before the next injection.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Sample Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control solution.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose method that should be optimized for your specific instrumentation and degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionNumber of Degradation Peaks% Degradation of Parent Compound
Acid Hydrolysis (0.1 M HCl, 60°C)
Base Hydrolysis (0.1 M NaOH, 60°C)
Oxidative (3% H₂O₂, RT)
Thermal (105°C, solid)
Photolytic (UV/Vis)

Users should populate this table with their experimental data.

Table 2: HPLC Method Parameters for Analysis of this compound

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
GradientAs described in Protocol 2
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30°C

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Apply Stress Thermal Thermal (105°C, solid) Stock->Thermal Apply Stress HPLC HPLC-UV Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Unknowns

Caption: Workflow for a forced degradation study.

HPLC_Troubleshooting cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_ghost Extraneous Peaks Start HPLC Problem Observed PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? Start->PoorResolution GhostPeaks Ghost Peaks? Start->GhostPeaks AdjustpH Lower Mobile Phase pH PeakTailing->AdjustpH Yes UseAdditive Add Competing Base (TEA) AdjustpH->UseAdditive Still Tailing ChangeColumn Use High-Purity Silica Column UseAdditive->ChangeColumn Still Tailing ModifyGradient Adjust Gradient Slope PoorResolution->ModifyGradient Yes ChangeSolvent Change Organic Modifier ModifyGradient->ChangeSolvent Still Poor DifferentColumn Try Different Stationary Phase ChangeSolvent->DifferentColumn Still Poor CheckSolvents Use HPLC-Grade Solvents GhostPeaks->CheckSolvents Yes NeedleWash Implement Needle Wash CheckSolvents->NeedleWash Still Present IncreaseRunTime Extend Run Time NeedleWash->IncreaseRunTime Still Present

Caption: Troubleshooting common HPLC issues.

References

Validation & Comparative

Validating the Biological Activity of 2-Amino-5-bromo-4-t-butylthiazole In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro biological activity of 2-Amino-5-bromo-4-t-butylthiazole, a member of the 2-aminothiazole class of compounds known for their diverse pharmacological potential. The focus of this guide is on assessing the cytotoxic and pro-apoptotic effects of this compound, which are critical indicators of its potential as an anticancer agent. We will compare its expected performance with established compounds, Paclitaxel and Staurosporine, and provide detailed experimental protocols for key in vitro assays.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the expected in vitro performance of this compound in comparison to Paclitaxel, a standard chemotherapeutic agent, and Staurosporine, a potent inducer of apoptosis. The data for this compound is extrapolated from studies on structurally similar 2-aminothiazole derivatives.[1]

CompoundAssayCell LineKey Performance Metric (IC50/Effective Concentration)Reference
This compound MTT Assay (Cytotoxicity)Human Cancer Cell Lines (e.g., H1299, SHG-44)~ 5 - 10 µM[1]
Paclitaxel Clonogenic Assay (Cytotoxicity)Various Human Tumor Cell Lines2.5 - 7.5 nM (24h exposure)[2][3][4]
Staurosporine Apoptosis InductionVarious Cell Lines~ 1 µM (for 1-6 hours)[5][6][7]

Experimental Protocols

To validate the biological activity of this compound, the following detailed experimental protocols are recommended.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (e.g., Paclitaxel) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Western Blot Analysis of Caspase-3 Cleavage

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as Caspase-3, which is a critical executioner caspase in the apoptotic pathway.

Principle: During apoptosis, procaspase-3 is cleaved into its active form. This cleavage can be detected by using antibodies that specifically recognize the cleaved fragments, providing evidence of apoptosis induction.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Use Staurosporine (1 µM) as a positive control for apoptosis induction.

  • Cell Lysis: Harvest both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C. Also, probe for total Caspase-3 and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of Caspase-3 cleavage relative to the total Caspase-3 and the loading control.

Visualization of Apoptotic Signaling

The following diagrams illustrate the experimental workflow for validating cytotoxicity and a key signaling pathway potentially modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., H1299, SHG-44) treatment Treatment of Cells cell_culture->treatment compound_prep Compound Preparation (this compound & Controls) compound_prep->treatment mtt_assay MTT Assay (24, 48, 72h) treatment->mtt_assay wb_assay Western Blot (Apoptosis Markers) treatment->wb_assay ic50 IC50 Determination mtt_assay->ic50 protein_expression Protein Expression Analysis wb_assay->protein_expression

Caption: Experimental workflow for in vitro validation.

apoptosis_pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activation Active_Caspase3 Active Caspase-3 (Cleaved) Active_Caspase9->Active_Caspase3 cleavage Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic (mitochondrial) apoptosis pathway.

References

A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2] The introduction of halogen substituents to this core structure has been a pivotal strategy for modulating potency and pharmacokinetic properties. This guide provides a comparative study of 2-Amino-5-bromo-4-t-butylthiazole with other halogenated thiazoles, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Biological Activity Profile

The substitution pattern on the 2-aminothiazole ring significantly influences its biological activity. Halogenation at the 5-position, in particular, has been shown to enhance the anticancer and antimicrobial properties of these compounds. The presence of a bulky t-butyl group at the 4-position can also impact activity, sometimes leading to a decrease in potency depending on the target.[3]

CompoundHalogen at C5R Group at C4Molecular Weight ( g/mol )LogP (Predicted)Anticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundBromot-Butyl~263.18~3.5Data not availableData not available
2-Amino-5-chloro-4-methylthiazoleChloroMethyl~162.62[4]~2.1Potent activity suggestedData not available
2-Amino-5-bromo-4-methylthiazoleBromoMethyl~207.08[5]~2.46.61 - 9.34 µM[6]Data not available
2-Amino-5-iodo-4-phenylthiazoleIodoPhenyl~316.14~3.8Data not availableModerate activity reported
2-Amino-5-chloro-4-phenylthiazoleChloroPhenyl~224.70~3.3Potent activity suggestedModerate activity reported

Note: Predicted LogP values are estimations and can vary based on the algorithm used. IC50 and MIC values are highly dependent on the specific cell line or microbial strain tested.

Structure-Activity Relationship (SAR) Insights

  • Effect of Halogen at C5: The nature of the halogen at the 5-position plays a crucial role in the biological activity. Generally, the order of activity for anticancer effects is Bromo ≈ Chloro > Iodo > Fluoro. Bromo and chloro derivatives often exhibit potent cytotoxicity against various cancer cell lines.[3]

  • Effect of Substituent at C4: A bulky substituent like a t-butyl group at the 4-position can have a variable effect. While it can enhance lipophilicity, it may also introduce steric hindrance, potentially reducing the binding affinity to certain biological targets. In some cases, a 4-tert-butyl group has been associated with decreased anticancer activity compared to smaller substituents like methyl or phenyl groups.[3]

  • Combined Influence: The interplay between the electronic effects of the halogen at C5 and the steric and hydrophobic properties of the substituent at C4 determines the overall activity profile of the molecule.

Key Signaling Pathways in Anticancer Activity

Several 2-aminothiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) pathways.[7][8] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS EGF EGF EGF->EGFR Binds HalogenatedThiazole 2-Amino-Halogenated Thiazole Derivative HalogenatedThiazole->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibited by halogenated thiazoles.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds HalogenatedThiazole 2-Amino-Halogenated Thiazole Derivative HalogenatedThiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Permeability Permeability PKC->Permeability AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

Synthesis of 2-Amino-5-halogenated-4-alkylthiazoles

The general synthesis of these compounds follows the Hantzsch thiazole synthesis.

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone (e.g., 1-bromo-3,3-dimethyl-2-butanone) condensation Condensation alpha_haloketone->condensation thiourea Thiourea thiourea->condensation cyclization Cyclization condensation->cyclization product 2-Amino-5-halo-4-alkylthiazole cyclization->product

Caption: Hantzsch thiazole synthesis workflow.

Procedure:

  • An α-haloketone (1 equivalent) is reacted with thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • The reaction mixture is typically heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.

Conclusion

Halogenated 2-aminothiazoles, including this compound, represent a promising class of compounds in the pursuit of novel anticancer and antimicrobial agents. The strategic placement of halogens and other substituents on the thiazole scaffold allows for the fine-tuning of their biological activity. While direct comparative data for this compound is limited, structure-activity relationship studies of related compounds suggest that the 5-bromo substitution is favorable for potent bioactivity. Further investigation into the synthesis and biological evaluation of a focused library of 4-t-butyl-5-halogenated-2-aminothiazoles is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 2-amino-5-bromo-4-t-butylthiazole analogs and related derivatives reveals critical insights into their therapeutic potential, particularly in oncology. While a systematic structure-activity relationship (SAR) study on the specific this compound scaffold remains elusive in publicly available literature, a broader examination of related 2-aminothiazole compounds provides valuable guidance for researchers, scientists, and drug development professionals. This guide synthesizes fragmented data to illuminate key structural determinants for biological activity and offers detailed experimental methodologies to support further investigation.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Modifications at the C2, C4, and C5 positions of the thiazole ring, as well as substitutions on the 2-amino group, have been shown to significantly influence the potency and selectivity of these compounds. This guide focuses on analogs bearing substitutions relevant to the this compound structure, aiming to provide a comparative framework for future drug design and development efforts.

Comparative Analysis of Biological Activity

Although a direct head-to-head comparison of a series of this compound analogs is not available, examining related structures provides valuable SAR insights. The following table summarizes the antiproliferative activity of selected 2-aminothiazole derivatives from various studies, highlighting the impact of different substitution patterns.

Compound IDCore StructureSubstituentsCell Line(s)IC50 (µM)Reference
Analog 1 2-amino-4-(tert-butyl)thiazoleN-(5-benzyl)-2-(piperazin-1-yl)acetamide at 2-amino positionHeLa1.6 ± 0.8[3]
Analog 2 2-aminothiazoleLipophilic substituents at C4 and/or C5 (including bromo)H1299 (Lung)4.89[3]
SHG-44 (Glioma)4.03[3]
Analog 3 2-aminophenyl-5-halothiazoleVaried substitutions on the 2-aminophenyl groupVariousNot specified[4]
Analog 4 2-amino-5-carboxamidothiazoleCyclopropylamide at C5PBLSub-micromolar[5]

Key SAR Observations:

  • Substitution at C4: The presence of a bulky lipophilic group, such as a tert-butyl group, at the C4 position is a feature in some active compounds, suggesting this position can tolerate or even benefit from steric bulk.

  • Substitution at C5: The introduction of a bromine atom at the C5 position is a common strategy in medicinal chemistry to modulate electronic properties and potentially introduce halogen bonding interactions with biological targets. While specific data for the 5-bromo-4-t-butyl combination is lacking, other 5-halo-thiazoles have shown activity.[4]

  • Modification of the 2-Amino Group: Acylation or further substitution of the 2-amino group is a critical determinant of activity. The introduction of complex side chains, as seen in Analog 1, can lead to potent antiproliferative effects.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of new analogs, detailed experimental protocols are essential.

Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Kinase Inhibition Assay

Given that many 2-aminothiazole derivatives act as kinase inhibitors, a representative protocol for a generic kinase inhibition assay is provided below.[1]

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

Visualizing the Path to Discovery

To better understand the workflow and potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Design of Analogs synthesis Synthesis of This compound Analogs start->synthesis purification Purification and Characterization synthesis->purification invitro In Vitro Screening (e.g., Kinase Assays, Cell Viability Assays) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt

SAR Workflow for Novel Compound Development.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Aminothiazole Analog (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK

References

Comparative Efficacy of 2-Amino-5-bromo-4-t-butylthiazole: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of the novel compound 2-Amino-5-bromo-4-t-butylthiazole against standard therapeutic agents. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a template, drawing upon the well-established biological activities of structurally related 2-aminothiazole derivatives. The provided data tables are illustrative and intended to guide the design and interpretation of future experiments.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer and antimicrobial agents. The introduction of a bromine atom at the 5-position and a bulky t-butyl group at the 4-position of the thiazole ring in this compound is anticipated to modulate its physicochemical properties and biological activity, potentially offering enhanced potency or a novel mechanism of action.

Table 1: Hypothetical Anticancer Efficacy Data

This table presents a hypothetical comparison of this compound with standard anticancer drugs against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound 5.28.76.5
Doxorubicin0.81.20.9
Cisplatin10.515.212.8
Dasatinib0.050.10.08

Note: The IC50 values for this compound are hypothetical and should be determined experimentally.

Table 2: Hypothetical Antimicrobial Efficacy Data

This table illustrates a potential comparison of the antimicrobial activity of this compound with standard antibiotics against common bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
This compound 81632
Ampicillin0.25>128>128
Ciprofloxacin0.50.0150.25
Gentamicin0.250.51

Note: The MIC values for this compound are hypothetical and require experimental validation.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and standard drugs (e.g., Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound and standard antibiotics (e.g., Ampicillin, Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Diagrams

Potential Anticancer Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

Many 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1][2][3][4][5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Compound This compound Compound->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Potential Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antimicrobial compounds is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.

Bacterial_Cell_Wall_Synthesis Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM) LipidI Lipid I Synthesis Precursors->LipidI LipidII Lipid II Synthesis LipidI->LipidII Translocation Translocation across membrane LipidII->Translocation Polymerization Glycan Chain Polymerization (Transglycosylation) Translocation->Polymerization Crosslinking Peptide Cross-linking (Transpeptidation) Polymerization->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Compound This compound Compound->Crosslinking inhibits

Caption: Potential inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow Diagrams

In Vitro Anticancer Efficacy Workflow

Anticancer_Workflow Start Start CellCulture 1. Culture Cancer Cell Lines Start->CellCulture Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding Treatment 3. Treat with Compound and Controls Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT 5. Add MTT Reagent Incubation->MTT Solubilize 6. Solubilize Formazan MTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro anticancer efficacy using the MTT assay.

In Vitro Antimicrobial Efficacy Workflow

Antimicrobial_Workflow Start Start PrepareInoculum 1. Prepare Bacterial Inoculum Start->PrepareInoculum SerialDilution 2. Serial Dilution of Compounds PrepareInoculum->SerialDilution Inoculate 3. Inoculate Plates SerialDilution->Inoculate Incubate 4. Incubate for 18-24 hours Inoculate->Incubate DetermineMIC 5. Determine MIC Incubate->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the in vitro antimicrobial efficacy via MIC assay.

Conclusion

While direct experimental data for this compound is not yet available, the extensive research on related 2-aminothiazole derivatives suggests its potential as a promising candidate for anticancer and antimicrobial drug discovery. The provided framework offers a comprehensive guide for the systematic evaluation of this and other novel compounds. Further in-depth studies, including mechanism of action elucidation, in vivo efficacy, and toxicity profiling, are essential to fully characterize the therapeutic potential of this compound.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity and off-target effects associated with the 2-aminothiazole scaffold, a common core structure in many kinase inhibitors. Due to the limited publicly available data on the specific compound 2-Amino-5-bromo-4-t-butylthiazole, this guide will focus on the broader class of 2-aminothiazole-based inhibitors, using the well-characterized pan-Src kinase inhibitor, Dasatinib, as a primary example to illustrate potential cross-reactivity profiles.

The 2-aminothiazole moiety serves as a versatile template in the design of kinase inhibitors, frequently targeting the ATP-binding site of a wide range of kinases. This structural motif has been instrumental in the development of potent inhibitors for various therapeutic areas, particularly in oncology. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities.

Kinase Inhibition Profile: A Look at Selectivity

To illustrate the potential for cross-reactivity within the 2-aminothiazole class, we can examine the kinase inhibition profile of Dasatinib, a potent inhibitor that incorporates this scaffold. Kinome-wide profiling assays are essential tools to determine the selectivity of such compounds. These assays typically measure the binding affinity or inhibitory activity of a compound against a large panel of kinases.

Below is a summary table illustrating the type of data generated from such an assay for a hypothetical 2-aminothiazole derivative, highlighting its activity against various kinase families.

Kinase FamilyTarget KinaseIC50 (nM)% Inhibition @ 1µM
Src Family SRC199%
LCK298%
FYN397%
Abl Family ABL1595%
ABL2892%
Tec Family TEC1585%
BTK2578%
Ephrin Receptors EPHA25065%
EPHB47558%
Other Kinases KIT10050%
PDGFRβ15040%

This table represents illustrative data for a generic 2-aminothiazole-based kinase inhibitor and is not specific to this compound.

Understanding Off-Target Effects

Off-target effects arise when a drug binds to and modulates the activity of proteins other than its intended therapeutic target. For kinase inhibitors, these off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The 2-aminothiazole scaffold, due to its ability to interact with the highly conserved ATP binding site, has the potential to bind to multiple kinases, leading to a broad activity profile.

For instance, while a compound might be designed as a potent Src family kinase inhibitor, it may also exhibit significant activity against other kinases like Abl, Tec, and various receptor tyrosine kinases, as depicted in the table above. This lack of absolute selectivity is a critical consideration during drug development.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity and off-target effects of a compound like this compound, a series of in vitro and cellular assays are typically employed.

Kinome-Wide Profiling (Binding or Activity Assays)
  • Objective: To assess the selectivity of a compound against a large panel of purified human kinases.

  • Methodology:

    • The test compound is incubated with a library of kinases.

    • The binding affinity (e.g., using KiNativ or KINOMEscan™) or the inhibitory activity (e.g., using enzymatic assays that measure ATP consumption or substrate phosphorylation) is determined.

    • Results are often presented as a percentage of inhibition at a fixed concentration or as IC50/Ki values for the most potently inhibited kinases.

Cellular Target Engagement Assays
  • Objective: To confirm that the compound interacts with its intended target(s) within a cellular context.

  • Methodology:

    • Intact cells are treated with the test compound.

    • Techniques such as Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are used to measure the direct binding of the compound to the target protein.

    • A shift in the thermal stability of the protein or an increase in the BRET signal upon compound binding indicates target engagement.

Phospho-Proteomics Analysis
  • Objective: To evaluate the downstream signaling effects of the compound in cells.

  • Methodology:

    • Cells are treated with the test compound.

    • Cell lysates are collected, and proteins are digested into peptides.

    • Phosphopeptides are enriched and analyzed by mass spectrometry to quantify changes in the phosphorylation status of thousands of proteins.

    • This provides a global view of the signaling pathways affected by the inhibitor.

Visualizing the Landscape

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow_for_Kinase_Inhibitor_Profiling cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis compound 2-Aminothiazole Compound kinome_scan Kinome-Wide Scan (Binding/Activity Assay) compound->kinome_scan Incubate with kinase library cell_culture Cell Culture compound->cell_culture Treat cells selectivity_profile Selectivity Profile (IC50/Ki values) kinome_scan->selectivity_profile Generate data target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) cell_culture->target_engagement Assess binding phosphoproteomics Phospho-proteomics (Mass Spectrometry) cell_culture->phosphoproteomics Analyze phosphoproteome downstream_effects Downstream Signaling Effects phosphoproteomics->downstream_effects Identify affected pathways

Experimental workflow for assessing kinase inhibitor selectivity.

Signaling_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Family Kinase (Intended Target) RTK->Src Abl Abl Kinase (Off-Target) RTK->Abl Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Abl->Downstream Inhibitor 2-Aminothiazole Inhibitor Inhibitor->RTK Inhibition (Off-Target) Inhibitor->Src Inhibition (On-Target) Inhibitor->Abl Inhibition (Off-Target)

On-target and off-target inhibition of signaling pathways.

Conclusion

Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative overview of experimental results involving 2-aminothiazole derivatives, with a focus on synthetic methodologies and biological activities relevant to drug discovery. While specific experimental data for 2-Amino-5-bromo-4-t-butylthiazole is not extensively available in the reviewed literature, this document summarizes findings for structurally similar compounds, offering valuable insights into the broader class of 2-aminothiazole derivatives.

Comparison of Biological Activities of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The nature and position of substituents on the thiazole ring significantly influence their therapeutic potential. Below is a summary of reported activities for various derivatives, providing a basis for comparison.

Compound ClassSubstituent at R1Substituent at R2Biological ActivityReported IC50/MICReference
Antimycobacterial 2-pyridylSubstituted Phenyl (amide linker)Antitubercular (M. tuberculosis H37Rv)Varies with substitution[1]
Antiplasmodial 2-pyridylPhenyl with hydrophobic EWGsAntiplasmodial (P. falciparum NF54)Varies with substitution[1]
Anticancer VariousVariousAnticancer (various cell lines)Varies with substitution[2]
Antioxidant Methyl1,3,4-oxadiazole-2-thiol derivativesRadical scavengingVaries with substitution

*EWGs: Electron Withdrawing Groups

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. The following sections outline common methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

A widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Reaction:

G reactant1 α-Haloketone product 2-Aminothiazole Derivative reactant1->product Condensation reactant2 Thiourea reactant2->product

Caption: Hantzsch thiazole synthesis workflow.

Materials:

  • α-haloketone (e.g., 2-bromo-1-(4-tert-butylphenyl)ethan-1-one)

  • Thiourea or substituted thiourea

  • Solvent (e.g., Ethanol, DMF)

  • Base (optional, e.g., sodium bicarbonate)

Procedure:

  • Dissolve the α-haloketone and thiourea in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base if necessary.

  • The product can be isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Antimicrobial Activity Assessment: Kirby-Bauer Disk Diffusion Method

This method is a standard for evaluating the antimicrobial susceptibility of bacteria.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result Bacterial Culture Bacterial Culture Inoculate Plate Inoculate Plate Bacterial Culture->Inoculate Plate Agar Plate Agar Plate Agar Plate->Inoculate Plate Filter Paper Disks Filter Paper Disks Place Disks Place Disks Filter Paper Disks->Place Disks Impregnate with test compound Inoculate Plate->Place Disks Incubate Incubate Place Disks->Incubate Measure Inhibition Zones Measure Inhibition Zones Incubate->Measure Inhibition Zones

Caption: Kirby-Bauer disk diffusion workflow.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile filter paper disks

  • Solution of the 2-aminothiazole derivative at a known concentration

  • Positive and negative controls (e.g., standard antibiotic and solvent)

Procedure:

  • Prepare a standardized inoculum of the test bacteria and uniformly streak it onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

  • Place the impregnated disks, along with control disks, onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not defined, many bioactive molecules, including 2-aminothiazole derivatives, exert their effects by modulating key cellular signaling pathways. The diagram below illustrates a generalized logical relationship for the evaluation of a novel compound's biological activity.

G A Compound Synthesis (e.g., 2-Aminothiazole derivative) B In vitro Screening (e.g., Enzyme inhibition, Cell viability) A->B C Hit Identification B->C Active compounds D Lead Optimization (Structure-Activity Relationship) B->D Inactive compounds (Modify structure) C->D E In vivo Studies (Animal models) D->E F Preclinical Development E->F

Caption: Drug discovery logical workflow.

Conclusion

The reproducibility of experimental outcomes is paramount in scientific research. This guide provides a framework for comparing the performance of 2-aminothiazole derivatives by presenting generalized experimental protocols and highlighting the importance of substituent effects on biological activity. While specific data for this compound remains elusive in the current literature, the information compiled here on related analogs serves as a valuable resource for researchers in the field of drug discovery and development, facilitating a more informed and systematic approach to the design and evaluation of novel therapeutic agents. Researchers are encouraged to meticulously document and report their experimental procedures to contribute to a more robust and reproducible scientific landscape.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromo-4-t-butylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromo-4-t-butylthiazole, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Potential Hazards:

  • May cause skin and eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

  • Harmful if swallowed or inhaled.[3]

  • Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2]

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.

Body Part Personal Protective Equipment Standard
Eyes/Face Tightly fitting safety goggles or face shieldEN 166 (EU) or NIOSH (US)[1]
Skin Chemical-impermeable gloves (inspected before use), fire/flame resistant and impervious clothingEU Directive 89/686/EEC, EN 374[1]
Respiratory Full-face respirator if exposure limits are exceeded or irritation is experiencedNIOSH (US) or EN 143 (EU)[1][4]
Hands Chemically resistant gloves

Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal. This compound is classified as a halogenated organic waste due to the presence of bromine.[5]

Key Segregation Principles:

  • Separate Halogenated from Non-Halogenated Waste: To reduce disposal costs and ensure proper treatment, always keep halogenated organic waste separate from non-halogenated organic waste.[6][7]

  • Avoid Mixing with Other Waste Types: Do not mix halogenated waste with acids, bases, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[6][7]

  • Use Designated Containers: Collect waste in containers specifically designated for halogenated organic compounds. These containers are often color-coded (e.g., green-labeled carboys) or clearly marked.[5]

Step-by-Step Disposal Protocol

Follow this procedure for the safe disposal of this compound and its contaminated materials.

Step 1: Container Preparation

  • Select a suitable, leak-proof, and sealable container compatible with the chemical. The container must be in good condition.[8]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[6][8]

Step 2: Waste Collection

  • All handling and transferring of the chemical waste must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[6]

  • For solid waste, carefully transfer it into the designated container. Avoid creating dust.[1]

  • For solutions, pour the waste carefully into the container, avoiding splashes.

  • Keep the waste container closed at all times except when actively adding waste.[8]

Step 3: Labeling

  • Clearly list all chemical constituents and their approximate percentages on the hazardous waste tag.[5][6] Do not use abbreviations or chemical formulas.[8]

  • Ensure the generator's name and contact information are accurately filled out.[6]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[6]

  • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • The container must be kept in secondary containment to prevent spills from spreading.[6]

Step 5: Final Disposal

  • When the container is three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a regulated hazardous waste facility.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by using a chemical fume hood.[8]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill.[6]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material using spark-proof tools and place it into a sealable, labeled container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of the sealed container as halogenated organic waste, following the protocol outlined above.

For Large Spills:

  • Evacuate Immediately: Evacuate the entire area and activate the nearest fire alarm if necessary.[8]

  • Contact Emergency Services: Immediately contact your institution's emergency response team (e.g., EHS) and provide details about the spilled chemical.[6]

  • Prevent Entry: Prevent personnel from entering the contaminated area until it has been deemed safe by emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol C->D Yes E Select Labeled 'Halogenated Waste' Container C->E No D->E F Transfer Waste in Fume Hood E->F G Securely Close Container F->G H Update Waste Log on Label G->H I Store in Designated Satellite Accumulation Area H->I J Is Container 3/4 Full? I->J K Continue Collection J->K No L Request Waste Pickup from EHS J->L Yes K->F M End: Await Professional Disposal L->M

References

Personal protective equipment for handling 2-Amino-5-bromo-4-t-butylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-bromo-4-t-butylthiazole, a key intermediate in various synthetic applications.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile, neoprene). Must be inspected before use.[1][2][3]
Lab Coat/GownFire/flame resistant and impervious clothing.[1]
Shoe CoversRecommended to prevent contamination of personal footwear.[4]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] In some cases, an N95 dust mask may be sufficient.[5]
Body Protection Full Body Suit"Bunny suits" can offer head-to-toe protection in high-risk scenarios.[4]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1][6]

  • Prevent contact with skin and eyes.[1][7]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container.[1][6]

  • Keep in a dry, cool, and well-ventilated place.[1][6]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in suitable and closed containers clearly labeled for chemical waste.[1]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed bag for hazardous waste.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][6]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep_setup Prepare Work Area - Ensure proper ventilation (fume hood) - Set up necessary equipment prep_ppe->prep_setup handle_chem Handle this compound - Avoid dust/aerosol formation - Prevent skin/eye contact prep_setup->handle_chem Proceed with experiment disp_waste Segregate Waste - Collect chemical waste in a labeled, sealed container - Place contaminated PPE in a separate hazardous waste bag handle_chem->disp_waste Experiment complete disp_cleanup Clean Work Area - Decontaminate surfaces - Wash hands thoroughly disp_waste->disp_cleanup disp_final Dispose of Waste - Arrange for pickup by a licensed waste disposal service disp_cleanup->disp_final

Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.